L-Moses

Catalog No.
S533399
CAS No.
M.F
C21H24N6
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Moses

Product Name

L-Moses

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Moses; LMoses; L Moses; L-45; L45; L 45

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C

The exact mass of the compound L-Moses is 360.2062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The Rational Design and Discovery of L-Moses

Author: Smolecule Technical Support Team. Date: February 2026

The development of L-Moses was driven by the need for a high-quality chemical tool to investigate the poorly understood role of the PCAF bromodomain, which is linked to cancer, HIV infection, and neuroinflammation [1]. Researchers employed iterative cycles of rational inhibitor design based on the triazolopthalazine scaffold, starting from non-selective bromodomain inhibitors [1].

The synthesis began with a scalable tandem SNAr/condensation reaction on 1,4-dichlorophthalazine, followed by a KI/HCl-catalyzed SNAr reaction to efficiently generate a focused library of N-linked derivatives [1]. Key discoveries included the optimal 2-(dimethylamino)ethyl substituent and the critical importance of stereochemistry, with the (S)-configured enantiomer demonstrating superior potency [1].

The final optimization involved an aza-Henry reaction with p-substituted benzaldehydes and a diastereoselective nitro-olefin conjugate addition, yielding the potent and selective probe L-45 (this compound) in enantiopure form from (1R,2S)-(-)-norephedrine [1].

Quantitative Profile of this compound

This compound is characterized by high potency, selectivity, and favorable drug-like properties, as summarized in the table below.

Property Value / Result Assay Method
Potency (KD) 126 ± 15 nM for PCAF Isothermal Titration Calorimetry (ITC) [1]
Selectivity Highly selective for PCAF & GCN5; inactive on a 48-Brd panel [1] Differential Scanning Fluorimetry (DSF) & ITC [1]
Cellular Activity Disrupted PCAF-Brd histone H3.3 interaction [1] nanoBRET assay in cells [1]
Cytotoxicity No observable cytotoxicity [1] Peripheral blood mononuclear cells (PBMC) [1]
Cell Permeability Good cell-permeability [1] Not specified
Metabolic Stability Stable in human and mouse liver microsomes [1] Liver microsomes assay [1]

Detailed Experimental Protocols

Key experiments that validated this compound are detailed below to enable replication and understanding of the data.

Isothermal Titration Calorimetry (ITC)
  • Purpose: To measure the binding affinity (KD) and stoichiometry between this compound and the PCAF bromodomain in solution [1].
  • Procedure: The PCAF bromodomain protein is placed in the sample cell. The compound this compound is loaded into the syringe. A series of injections of the compound are made into the protein solution. The instrument measures the heat released or absorbed with each injection. The resulting data are fitted to a binding model to determine the KD, enthalpy (ΔH), and entropy (ΔS) of binding [1].
  • Key Finding: this compound binds with a KD of 126 nM and a 1:1 stoichiometry [1].
Differential Scanning Fluorimetry (DSF)
  • Purpose: To rapidly assess binding and, crucially, profile selectivity across many bromodomains [1].
  • Procedure: A panel of different bromodomain proteins is prepared in a buffer containing a fluorescent dye. The dye binds to hydrophobic regions of the protein that become exposed as it unfolds. The compound is added to each protein sample. The samples are heated gradually while fluorescence is monitored. Binding of a ligand stabilizes the protein, increasing its melting temperature (ΔTm). A shift in ΔTm indicates binding [1].
  • Key Finding: this compound showed binding only to PCAF and the highly homologous GCN5, with no observable binding to 46 other bromodomains tested [1].
nanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement
  • Purpose: To confirm that this compound engages its intended target and disrupts the native protein-histone interaction in a live cellular environment [1].
  • Procedure: A nanoLuc-PCAF bromodomain fusion protein is expressed in cells. A fluorescently labeled histone H3.3 peptide is used as the interaction partner. If the bromodomain binds the histone peptide, energy transfer occurs, producing a BRET signal. Cells are treated with this compound; if the compound engages the bromodomain, it competes with the histone peptide, reducing the BRET signal [1].
  • Key Finding: this compound dose-dependently disrupted the PCAF-histone H3.3 interaction in cells, proving cell permeability and target engagement [1].
Co-crystallography
  • Purpose: To visualize the atomic-level interactions between this compound and the bromodomain, rationalizing its potency and selectivity [1].
  • Procedure: The bromodomain (using the homologous PfGCN5 from Plasmodium falciparum) is co-crystallized with this compound. X-ray diffraction data are collected, and an electron density map is generated. The structure is solved and refined to show how the inhibitor sits in the acetyl-lysine binding pocket [1].
  • Key Finding: The co-crystal structure revealed specific interactions that explain the high selectivity for PCAF and GCN5 over other bromodomains [1].

Biological Context and Significance

PCAF and GCN5 are lysine acetyltransferases (KATs) that function as part of large transcriptional coactivator complexes like SAGA and ATAC, regulating gene expression by acetylating histones and other proteins like the oncogene MYC [2]. The bromodomain module recognizes and binds to acetylated lysine residues on histones, helping to recruit and retain these complexes at specific genomic locations [3] [4].

This compound specifically inhibits this reader function, providing a tool to disentangle the role of acetyl-lysine recognition from the catalytic HAT activity in cellular processes and disease states [1]. While GCN5 has been strongly implicated in cancer, PCAF can have context-dependent roles, acting as an oncogene or tumor suppressor in different tissues [2]. The development of this compound and other chemical probes is crucial for validating these proteins as therapeutic targets.

Experimental Workflow for Probe Validation

The diagram below outlines the key stages and decision points in the process of discovering and validating this compound.

G start Start: Rational Design synth Synthesis & SAR start->synth biophys Biophysical Characterization (ITC, DSF) synth->biophys crystal Co-crystallography biophys->crystal cell Cellular Assays (nanoBRET) biophys->cell prof Profile Refinement crystal->prof cell->prof prof->synth  Design improved  compounds probe Validated Chemical Probe prof->probe  Criteria met

Workflow for discovering and validating the this compound PCAF bromodomain inhibitor.

Key Applications and Implications

This compound serves as a critical research tool with several key applications:

  • Target Validation: Enables studies to determine the therapeutic potential of inhibiting the PCAF bromodomain in diseases like cancer and HIV [1] [4].
  • Mechanistic Studies: Allows researchers to dissect the specific function of the bromodomain "reader" module separately from the "writer" (HAT) activity of the PCAF/GCN5 proteins [1] [2].
  • In Vivo Research: Its favorable metabolic stability and lack of cytotoxicity support its use in animal models to study PCAF function in a physiological context [1].

References

Biochemical and Cellular Characterization

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses was rationally designed and optimized from the non-selective bromodomain inhibitor bromosporine to achieve high potency and selectivity [1]. Its profile has been rigorously validated across multiple, orthogonal assay formats.

Binding Potency and Selectivity this compound exhibits nanomolar-range affinity for its primary targets and demonstrates high selectivity over other bromodomains, particularly the BET family [1].

Assay Type Target Potency (KD or Ki)
HTRF Binding Competition PCAF Ki = 47 nM [1]
BROMOscan PCAF KD = 48 nM [1]
BROMOscan GCN5 KD = 220 nM [1]
Isothermal Titration Calorimetry (ITC) PCAF KD = 126 nM [1]
Isothermal Titration Calorimetry (ITC) GCN5 KD = 600 nM [1]

A selectivity panel against 48 human bromodomains showed no significant off-target activity beyond PCAF/GCN5 [1] [2]. A separate panel of 130 off-targets revealed activity only at opioid receptors and the 5-HT transporter, which is important information for experimental design [1].

Cell-Based Activity and Toxicity this compound is cell-permeable and engages its intended targets in a cellular environment, a critical requirement for a useful chemical probe [1].

Cellular Assay Description Result
NanoBRET Target Engagement Displacement of NanoLuc-tagged PCAF bromodomain from histone H3.3 in HEK293 cells IC50 = 220 nM [1]

| Cytotoxicity (PBMC) | Viability of peripheral blood mononuclear cells (PBMCs) from healthy donors after 24h exposure | No observed cytotoxicity at concentrations up to 10 μM [citation:]

Experimental Application Guide

For reliable results, it is essential to use this compound with its inactive enantiomer, D-Moses, as a negative control to distinguish target-specific effects from non-specific or off-target effects [1] [2].

Key Assay Protocols The characterization of this compound involved several well-established biochemical and cellular techniques. The methodologies for key experiments are summarized below.

G A Biochemical Characterization A1 HTRF Binding Assay A->A1 A2 BROMOscan Profiling A->A2 A3 Isothermal Titration Calorimetry (ITC) A->A3 B Cellular Characterization B1 NanoBRET Target Engagement B->B1 B2 Cellular Pull-Down Assay B->B2 B3 Cell Viability Assay (PBMC) B->B3 C Selectivity & Safety Profiling C1 Bromodomain Selectivity Panel (DSF) C->C1 C2 GPCR & Safety Panel (Eurofins) C->C2

Experimental validation workflow for this compound

Assay Category Protocol Details
Binding Affinity (HTRF) Competition assay using PCAF bromodomain and a biotin-tagged bromodomain ligand to determine Ki [1].
Selectivity Profiling (BROMOscan) High-throughput binding assay against a panel of bromodomains at DiscoverX to determine KD values and calculate selectivity folds [1].
Cellular Target Engagement (NanoBRET) Conducted in HEK293 cells measuring displacement of NanoLuc-tagged truncated or full-length PCAF from Halo-tagged histone H3.3 [1].
Cytotoxicity Assessment PBMCs cultured with this compound or D-Moses for 24h; viability assessed using LIVE/DEAD Fixable Aqua Dead Cell Stain Kit [1].

Comparative Probe Analysis

This compound is recognized as a valuable chemical probe, particularly for its selectivity. However, researchers should be aware of other available tools for the same targets.

G Probe PCAF/GCN5 Chemical Probes L L Probe->L GSK4027 GSK4027 Probe->GSK4027 Moses This compound P1 Potency: ~100-200 nM Moses->P1 S1 High selectivity reported (>4500-fold over BRD4) Moses->S1 U1 Recommended for cellular work with D-Moses control Moses->U1 P2 Potency: ~1-2 nM GSK4027->P2 S2 Alternative chemotype with high potency GSK4027->S2 U2 Considered best-in-class by some due to higher potency [2] GSK4027->U2

Landscape of PCAF/GCN5 bromodomain chemical probes

Some expert reviews suggest that GSK4027, an alternative chemotype with superior potency (KD of 1.4 nM for both PCAF and GCN5), may be the preferred probe for studies requiring high confidence in on-target activity in cells [2] [3]. The choice between probes depends on the specific experimental requirements.

Key Takeaways for Researchers

  • Primary Use: this compound is a well-characterized chemical probe for selectively inhibiting the bromodomains of PCAF and GCN5 in biochemical and cellular settings.
  • Critical Control: Always use the inactive enantiomer D-Moses as a negative control in experiments to confirm that observed phenotypes are due to on-target inhibition [1] [2].
  • Informed Choice: While this compound is a high-quality probe, be aware of the alternative GSK4027, which offers higher potency and may be more suitable for certain cellular applications [3].
  • Off-Target Note: Design experiments considering the known off-target activity against opioid receptors and the 5-HT transporter at higher concentrations [1].

References

L-Moses PCAF inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Validation

The characterization of L-Moses involves several key experimental methodologies that you can employ to validate its activity and mechanism.

Experiment Protocol Summary & Key Findings
Binding Affinity (BROMOscan) Uses a panel of immobilized bromodomains to measure interaction in a high-throughput format. Finding: this compound showed a Kd of 48 nM for PCAF, with no significant binding to other bromodomains [1].
Isothermal Titration Calorimetry (ITC) Directly measures heat change upon compound binding to a purified protein. Finding: Confirmed high-affinity binding (Kd = 126 nM) to the PCAF bromodomain construct [1].
Cellular Target Engagement (NanoBRET) A live-cell assay where the PCAF bromodomain is tagged with a NanoLuc luciferase. A fluorescent tracer binds to the bromodomain, and energy transfer (BRET) occurs. A competing inhibitor displaces the tracer, reducing the BRET signal. Finding: this compound efficiently displaced the tracer in cells, confirming cell permeability and target engagement [1] [2].
Selectivity Profiling (Differential Scanning Fluorimetry - DSF) Measures the thermal stabilization of a protein upon ligand binding across a panel of purified bromodomains. Finding: this compound caused a significant thermal shift only for PCAF and GCN5, confirming its high selectivity [1].
X-ray Crystallography Co-crystallization of this compound with a homologous bromodomain (PfGCN5). Finding: The structure (PDB: 5TPX) rationalizes the high selectivity, showing key interactions with the acetyl-lysine binding pocket [3] [2].

Research Applications & Brobiological Context

This compound is a vital tool for probing the biological functions of PCAF and GCN5. These acetyltransferases are part of large multiprotein complexes like SAGA and ATAC, which regulate gene expression by acetylating histones and other proteins, such as the tumor suppressor p53 [3] [4].

The following diagram illustrates the mechanistic role of PCAF/GCN5 and how this compound modulates it, connecting to downstream biological outcomes explored with this probe.

G cluster_0 Biological Processes Modulated by PCAF/GCN5 PCAF_GCN5 PCAF/GCN5 Complex HistoneH3 Histone H3 (Acetylated) PCAF_GCN5->HistoneH3 Acetylates GeneExp Gene Transcription HistoneH3->GeneExp Promotes Outcomes Downstream Outcomes GeneExp->Outcomes Invis LMoses This compound Inhibitor LMoses->PCAF_GCN5 Inhibits P53 p53 Acetylation/ Stabilization Outcomes->P53 MYC MYC Oncogene Signaling Outcomes->MYC Inflammation Inflammatory Response Outcomes->Inflammation

Figure 1: this compound inhibits the PCAF/GCN5 bromodomain, preventing its recruitment to acetylated histones and modulating downstream transcription.

Using this compound, researchers have linked PCAF/GCN5 activity to several critical pathways:

  • p53 Pathway: Recruitment of PCAF/GCN5 to p53 via tools like AceTAG induces distinct acetylation (e.g., K320), enhancing p53 stability and transcriptional activity [3].
  • MYC Signaling: GCN5 acetylates the oncoprotein MYC, stabilizing it and creating a feed-forward loop that drives cancer cell proliferation [4].
  • Inflammatory Response: PCAF regulates inflammatory molecules (e.g., ICAM-1, VCAM-1) through histone acetylation (e.g., H3K18ac), a mechanism implicated in renal diseases [5].

Key Considerations for Using this compound

  • Cellular Potency vs. In Vitro Activity: While highly potent in biochemical assays, this compound' cellular activity in a NanoBRET assay was demonstrated at 5 µM, and its efficacy against the full-length protein may be in the low micromolar range [1].
  • Control Compound: Always use the inactive enantiomer, D-45, presented in the original paper as a negative control to confirm that observed effects are due to specific target engagement [1].
  • Target Redundancy: this compound inhibits both PCAF and the highly homologous GCN5, making it difficult to distinguish the specific functions of each paralog in experimental systems [1] [4].

References

Chemical Structure & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and identifier information for L-Moses.

Property Description
IUPAC Name (1S, 2S)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine [1] [2]
Molecular Formula C21H24N6 (free base) [3]
Molecular Weight 360.46 g/mol (free base) [3]
CAS Number 2079885-05-3 (free base); 2922480-38-2 (dihydrochloride salt) [1] [2] [3]
SMILES CC1=NN=C2C3=CC=CC=C3C(=NN12)NC(C)C(C4=CC=CC=C4)N(C)C [2]
Solubility Soluble to 100 mM in DMSO and in water (dihydrochloride salt) [1] [2]
Storage Desiccate at room temperature [1] [2]

Biological Activity & Selectivity Profile

This compound is a highly selective chemical probe. The following table summarizes its key activity and selectivity data.

Assay Type Target Result / Potency Experimental Detail
In Vitro Binding PCAF/KAT2B Bromodomain Ki = 47 nM [4] [5] HTRF competition assay [4]
Kd = 48 nM [4] [5] BROMOscan assay [4]
Kd = 126 nM [5] [3] Isothermal Titration Calorimetry (ITC) [4] [5]
In Vitro Binding GCN5/KAT2A Bromodomain Kd = 220 nM [4] BROMOscan assay [4]
Kd = 600 nM [4] ITC [4]
Selectivity Panel 48 other human bromodomains No significant activity observed [4] [2] Thermal shift assay [4] [5]
Specific Selectivity BRD4 >4,500-fold selective over PCAF [4] [1] [2] Comparison of binding affinities [4]
Cellular Target Engagement PCAF Bromodomain IC50 = 220 nM [4] NanoBRET assay in HEK293 cells [4]
Off-Target Panel 130 GPCRs, transporters Binding to opioid receptors & 5-HT transporter (100-1100 nM) [4] Eurofins panel [4]

Neuroprotection Experimental Protocol

A 2023 study in Scientific Reports detailed a protocol demonstrating that this compound attenuates Tunicamycin-induced neuronal cell death [6]. The workflow and key findings are summarized in the diagram below.

A 1. Cell Culture B Human iPSC-derived Cortical Neurons (day 14) A->B C 2. Pre-treatment B->C D This compound (12.5 µM) Incubate for 48 hours C->D E 3. Challenge D->E F Tunicamycin (100 nM) Induce ER stress E->F G 4. Outcome Measures F->G H Assess: • Cell Viability (MTS) • ER Stress Marker (CHOP) • Transcriptional Changes (BRB-seq) G->H

Experimental workflow for evaluating this compound neuroprotection.

Key Findings from the Protocol:

  • Neuroprotection: Pre-treatment with this compound significantly attenuated neuronal cell death induced by Tunicamycin, an agent that causes Endoplasmic Reticulum (ER) stress [6].
  • Mechanism: The protection was associated with a reduction in the activation of the pro-apoptotic ER stress marker CHOP. Transcriptional analysis (BRB-seq) suggested that this compound partly reversed the gene expression changes caused by Tunicamycin [6].
  • Note on Controls: The study utilized a CRISPR-Cas9 genetic screen that identified KAT2B knockout as neuroprotective, validating the target. When using this compound as a chemical probe, the inactive enantiomer D-Moses should be employed as a negative control to confirm on-target effects [4] [5].

Mechanism of Action and Binding

This compound functions as a potent, cell-permeable inhibitor of the bromodomains of PCAF (KAT2B) and its homolog GCN5 (KAT2A) [4] [3]. A co-crystal structure with a homologous bromodomain (PfGCN5 from Plasmodium falciparum) revealed that this compound binds competitively in the acetylated lysine recognition pocket, forming key hydrogen bonds that explain its high potency and selectivity [3]. The diagram below illustrates the functional role of KAT2B and the mechanism of this compound.

A Cellular Stress (e.g., Tunicamycin) B Endoplasmic Reticulum (ER) Stress Unfolded Protein Response (UPR) Activation A->B C Upregulation of Pro-apoptotic Factor CHOP B->C D Transcriptional Changes Leading to Neuronal Cell Death C->D E KAT2B (PCAF) Bromodomain F Recognizes Acetylated Histones E->F G Promotes Transcription of Stress Response Genes F->G G->D H This compound I Inhibits Histone Binding H->I I->G  Inhibits J Attenuates Transcriptional Shift & Neuronal Death I->J

Proposed mechanism of this compound in neuroprotection. The KAT2B bromodomain normally binds to acetylated histones to facilitate gene transcription. Under ER stress, this process contributes to a lethal transcriptional shift. This compound directly inhibits this protein-protein interaction, providing neuroprotection [6] [4].

Conclusion

  • For molecular design: The precise chemical structure and binding data confirm this compound as a high-quality, selective chemical probe for the KAT2B/KAT2A bromodomains.
  • For experimental planning: The provided neuroprotection protocol and the availability of a negative control (D-Moses) offer a solid foundation for designing cellular assays to study KAT2B function.
  • For in-depth study: Note that this compound inhibits the bromodomain function of KAT2B, not its catalytic HAT (histone acetyltransferase) domain [4] [7]. Its effects are linked to disrupting histone reading rather than direct inhibition of acetyltransferase activity.

References

L-Moses PCAF bromodomain biological function

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses at a Glance

This compound (also known as L-45) was developed as the first potent, selective, and cell-active chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and the closely related General Control Nonderepressible 5 (GCN5/KAT2A) [1] [2]. The table below summarizes its core characteristics.

Property Description / Value
Chemical Class Triazolopthalazine-based [1]
Primary Target PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2]
Negative Control D-Moses (inactive enantiomer) [2]
Potency (Kd/IC50) PCAF Kd: 48-126 nM; GCN5 Kd: 220-600 nM [2]
Cellular Activity Disrupts PCAF-Brd/H3.3 interaction (IC50 ~220 nM - 1.2 μM) [2]
Key Features Cell-penetrant, metabolically stable, low cytotoxicity in PBMCs [1] [2]

Quantitative Profiling and Selectivity

Rigorous profiling confirms this compound as a high-quality, selective chemical probe, as detailed in the following table.

Assay Type Result Significance / Context
Binding (Kd) PCAF: 126 nM (ITC) [2] Confirms direct, high-affinity binding.
Binding (Ki/Kd) PCAF Ki: 47 nM (HTRF); Kd: 48 nM (BROMOscan) [2] Validates potency across multiple assay formats.
Selectivity >4,500-fold selective over BRD4 [2] High specificity within the bromodomain family.
Off-Target Panel Binds Opioid receptors (Mu: 100 nM) & 5-HT transporter (220 nM) [2] Informs experimental design; suggests caution in neurological models.
Cellular Potency IC50: 220 nM (NanoBRET, truncated PCAF) [2] Demonstrates effective target engagement in a cellular environment.

A Novel Neuroprotective Function

A 2023 study used an unbiased CRISPR-Cas9 genetic screen to identify novel modulators of ER stress-induced neuronal death [4]. The workflow and key finding of this discovery are summarized below.

G Genetic Screen to Neuroprotective Drug cluster_0 Mechanisms of Action Start CRISPR-Cas9 Screen in Human iPSC-Derived Neurons A Tunicamycin Treatment Induces ER Stress & Death Start->A B Identify 13 Genes whose Knockout is Neuroprotective A->B C Focus on KAT2B (PCAF) from Druggable Genome B->C D Pharmacological Inhibition with this compound C->D E Neuroprotection Observed D->E F Reduces Neuronal Death Attenuates CHOP Activation Reverses Transcriptional Changes D->F Mechanisms

Genetic screen workflow identifying this compound as a neuroprotectant.

This discovery was functionally validated in two types of human iPSC-derived neurons: cortical neurons (relevant to Alzheimer's disease) and dopaminergic neurons (relevant to Parkinson's disease) [4]. Treatment with this compound significantly attenuated Tunicamycin-induced neuronal death and activation of the key pro-apoptotic factor CHOP [4].

Experimental Protocols

For researchers looking to utilize this compound in their work, here are key methodologies from the cited studies.

  • Cell Line: Use human iPSC-derived cortical or dopaminergic neurons [4].

  • This compound Treatment: 12.5 µM for cortical neurons or 25 µM for dopaminergic neurons, dissolved in water or DMSO [4].

  • Pre-treatment Duration: Add this compound to the culture medium two days before inducing ER stress [4].

  • ER Stress Induction: Treat neurons with 100 nM Tunicamycin [4].

  • Viability Assay: Measure cell viability using a standard MTS assay [4].

  • Assay Type: NanoBRET target engagement assay in HEK293 cells [2].

  • Principle: Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-tagged histone H3.3.

  • This compound Application: The probe is cell-permeant and active in this system, with an IC50 of approximately 220 nM [2].

Key Insights for Research Application

  • Control is Crucial: Always use the inactive enantiomer D-Moses as a negative control to ensure that observed phenotypes are due to specific PCAF/GCN5 bromodomain inhibition and not off-target effects [2].
  • Therapeutic Potential: The neuroprotective data suggest this compound is a valuable tool for investigating the role of PCAF/GCN5 in neurodegenerative diseases like Alzheimer's and Parkinson's, specifically in pathways involving ER stress and the UPR [4].
  • Off-Target Consideration: Be mindful of its reported affinity for opioid receptors and the 5-HT transporter, especially in neurological or cell-signaling contexts. The use of the D-Moses control is critical to account for this [2].

References

L-Moses neuronal cell death research

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses & KAT2B in Neuroprotection

This compound is a pharmacological inhibitor of Lysine Acetyltransferase 2B (KAT2B). Research has identified it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) [1] [2].

The accumulation of misfolded proteins in neurodegenerative diseases leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). If severe, this can trigger apoptosis via the pro-apoptotic protein CHOP [1]. The core finding is that inhibition of KAT2B by this compound attenuates neuronal cell death by modulating this stress response [1] [2].

Experimental Workflow & Key Findings

The discovery was made using an unbiased CRISPR-Cas9 genetic screen. The diagram below outlines the key experimental stages.

G Start Generate Cas9-expressing iPSC line A Differentiate iPSCs into cortical-like iNeurons Start->A B Perform pooled loss-of-function screen with druggable genome sgRNA library (26,306 sgRNAs) A->B C Challenge with Tunicamycin (7-day treatment) B->C D Sequence surviving neurons & analyze with MAGeCK RRA C->D E Arrayed-screen validation of top hits D->E F Identify 13 genes including KAT2B as neuroprotective knockouts E->F G Pharmacological validation with this compound F->G

Experimental workflow from genetic screen to this compound validation.

Detailed Experimental Protocols

The following table outlines the core experiments from the study [1].

Experiment Goal Cell Models Used Key Treatments & Agents Primary Readouts & Assays

| Pooled Genetic Screen | Human iPSC-derived cortical neurons (NGN2-OPTi-OX line); Cas9-expressing clone [1] | • Library: 26,306 sgRNAs targeting 4,401 genes (druggable genome) + 1,000 non-targeting controls [1]ER Stress Inducer: Tunicamycin (100 nM for 7 days) [1] | • Sequencing of sgRNAs in surviving cells [1]MAGeCK RRA analysis for gene enrichment [1] | | Arrayed-Screen Validation | Human iPSC-derived cortical neurons (multiple lines) [1] | • Individual sgRNAs for 13 top-hit genes [1] • Tunicamycin challenge [1] | • Cell Viability: MTS assay [1] | | Pharmacological Inhibition | • Human iPSC-derived cortical neurons [1] • Human iPSC-derived dopaminergic neurons (KOLF-2 line) [1] | • KAT2B Inhibitor: this compound (12.5-25 μM), added 2 days pre-Tunicamycin [1]ER Stress Inducer: Tunicamycin [1] | • Cell Viability: MTS assay [1]UPR Activation: CHOP reporter (RFP) and qPCR [1] | | Transcriptional Profiling | this compound treated vs. untreated cortical and dopaminergic neurons under Tunicamycin stress [1] | • this compound (12.5-25 μM) [1] • Tunicamycin [1] | • Bulk RNA-Barcoding and Sequencing (BRB-seq) [1] | | Proteomic & Acetylomic Analysis | this compound treated vs. untreated cortical neurons under Tunicamycin stress [1] | • this compound [1] • Tunicamycin [1] | • Liquid Chromatography-Mass Spectrometry (LC-MS) for whole proteome and acetylome [1] |

Summary of Key Quantitative Findings

The experimental data demonstrated the efficacy of this compound, as summarized below [1].

Experimental Parameter Key Quantitative Findings
Genetic Screen Hits 13 genes identified whose knockout provided neuroprotection against Tunicamycin-induced death [1].
This compound Neuroprotection This compound treatment significantly attenuated Tunicamycin-mediated neuronal cell death in both cortical and dopaminergic neurons [1] [2].
Effect on UPR This compound reduced activation of CHOP, a key pro-apoptotic UPR member [1] [2].
Transcriptional Impact BRB-seq analysis showed this compound partly reversed transcriptional changes caused by Tunicamycin [1].
Proteomic Impact This compound attenuated Tunicamycin-induced changes in total protein levels without significantly altering their acetylation profiles [1].

Mechanism of Action

The proposed mechanism by which this compound confers neuroprotection is illustrated below.

G Stress Protein Misfolding/ Aggregation ER_Stress ER Stress Stress->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP CHOP Expression & Apoptotic Signaling UPR->CHOP Death Neuronal Cell Death CHOP->Death L_Moses This compound (KAT2B Inhibitor) Kat2b KAT2B L_Moses->Kat2b Kat2b->CHOP Inhibits Protection Attenuated Cell Death & Neuroprotection

Proposed mechanism of this compound action in neuroprotection.

Research Context and Future Directions

This research on this compound aligns with the broader scientific effort to understand and target regulated cell death (RCD) pathways in neurodegenerative diseases. These pathways include apoptosis, necroptosis, and newly identified forms like ferroptosis and cuproptosis [3]. The discovery of this compound via a systematic genetic screen exemplifies the "unbiased approach" advocated for in neuroimaging and biomarker discovery, which aims to identify novel targets by preserving data complexity and minimizing premature assumptions [4].

While the initial findings are promising, several steps remain for therapeutic development:

  • In-Vivo Validation: The neuroprotective effects of this compound need to be confirmed in animal models of AD, PD, and other proteinopathies.
  • Mechanism Elucidation: Further research is required to pinpoint the precise molecular targets downstream of KAT2B inhibition that lead to neuroprotection.
  • Therapeutic Optimization: The pharmacokinetics, bioavailability, and safety profile of this compound or its derivatives must be thoroughly investigated.

References

Quantitative Profiling of L-Moses

Author: Smolecule Technical Support Team. Date: February 2026

Assay Parameter Target: PCAF (KAT2B) Target: GCN5 (KAT2A)
Binding Affinity (Kd) - ITC 126 nM [1] [2] 600 nM [2]
Binding Affinity (Kd) - BROMOscan 48 nM [2] 220 nM [2]
Binding Affinity (Ki) - HTRF 47 nM [2] -

| Cellular Potency (IC50) - NanoBRET | 220 nM (truncated protein) 1.2 µM (full-length protein) [2] | - | | Cellular Pull-down (IC50) | 660 nM [2] | 220 nM [2] |

Mechanism of Action & Selectivity

L-Moses functions as a competitive antagonist by binding to the acetylated lysine (KAc) recognition pocket of the PCAF and GCN5 bromodomains, thereby disrupting their interaction with acetylated histones like H3.3 [1] [3]. Its high selectivity arises from its unique binding mode, which is stabilized by specific hydrogen bonds to the protein backbone and key water molecules [1].

The following diagram illustrates the mechanism of bromodomain inhibition by this compound.

Bromodomain Inhibition Mechanism: this compound competes with acetylated histones for the binding pocket on PCAF/GCN5 bromodomains, disrupting downstream transcription.

Key Experimental Protocols

To effectively utilize this compound in a research setting, the following key experimental methodologies from its characterization can serve as a guide.

Cellular Target Engagement (NanoBRET Assay)

This protocol measures the displacement of PCAF from histones in live cells [2].

  • Cell Line: HEK293 cells.
  • Transfection: Co-transfect with plasmids encoding:
    • A NanoLuc-tagged truncated or full-length PCAF bromodomain.
    • A HaloTag-labeled histone H3.3 protein.
  • Treatment: Add the this compound probe in a concentration gradient.
  • Detection: Measure the BRET (Bioluminescence Resonance Energy Transfer) signal after adding the NanoLuc substrate and HaloTag dye. A decrease in the BRET signal indicates successful displacement of the PCAF bromodomain from the histone.
  • Data Analysis: Calculate the IC50 value from the concentration-response curve.
Biophysical Binding (Isothermal Titration Calorimetry - ITC)

ITC is used to determine the binding affinity (Kd) and thermodynamics of the interaction in a label-free manner [1] [2].

  • Sample Preparation: The PCAF or GCN5 bromodomain protein is in the sample cell. This compound is loaded into the injection syringe.
  • Titration: Perform a series of injections of this compound into the protein solution.
  • Measurement: The instrument measures the heat released or absorbed with each injection.
  • Data Fitting: The resulting isotherm is fitted to a binding model to calculate the Kd, stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).
In Vitro Selectivity Profiling (BROMOscan Assay)

This high-throughput method assesses the selectivity of this compound across a wide panel of bromodomains [4] [2].

  • Principle: Bromodomains are immobilized on tags. A tracer ligand competes with this compound for binding.
  • Procedure: Incubate this compound with the array of bromodomains.
  • Detection: The amount of bound tracer ligand is measured. A significant reduction in signal indicates binding of this compound to that specific bromodomain.
  • Output: Generates a comprehensive selectivity profile, confirming high specificity for PCAF/GCN5 over other bromodomains.

Research Applications & Biological Context

This compound is a critical tool for probing the biology of the PCAF and GCN5 bromodomains, which are part of large transcriptional coactivator complexes like SAGA and ATAC [5]. These complexes are involved in:

  • Regulating Transcription: They are recruited by transcription factors like MYC to activate genes crucial for cell cycle progression and self-renewal [5].
  • Cancer Relevance: GCN5 is overexpressed in several cancers (e.g., lung cancer, glioma, AML), and its inhibition can reduce cancer cell viability and disrupt MYC-driven oncogenic programs [5].
  • Metabolic Vulnerability: A chemical probe set including this compound helped identify a crosstalk between bromodomain function and metabolic pathways in triple-negative breast cancer (TNBC) [4].

Critical Considerations for Use

  • Negative Control: Always use the inactive enantiomer, D-Moses, as a negative control to confirm that observed phenotypic effects are due to specific target engagement [2] [6].
  • Off-Target Activity: While highly selective for bromodomains, this compound shows affinity for certain non-epigenetic targets, including the mu opioid receptor (OPRM1, Ki = 100 nM) and the 5-HT transporter (SERT, Ki = 220 nM) [2]. This must be accounted for in complex phenotypic assays.
  • Cellular Potency: Be aware that potency can vary significantly between assays using truncated bromodomains versus full-length proteins [2] [6]. Dose-response validation in your specific cellular model is essential.

Comparison with Alternative Probes

While this compound was the first high-quality probe for PCAF/GCN5, another potent inhibitor, GSK4027, has been developed [4]. Some researchers note that GSK4027 has superior cellular potency, which may make it preferable for certain applications [6]. The choice of probe should be guided by the specific requirements of the experimental system.

References

Core Properties of L-Moses

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for L-Moses.

Property Description / Value
Primary Target PCAF (KAT2B) Bromodomain [1] [2]
Secondary Target GCN5 (KAT2A) Bromodomain [1] [3]
Binding Affinity (Kd/Ki) Ki (PCAF) = 47 nM [1]. Kd (PCAF) = 126 nM; Kd (GCN5) = 600 nM [2] [3].
Key Selectivity >4500-fold selectivity for PCAF over BRD4 [1]. No significant activity against 48 other bromodomains in a screening panel [1].
Cellular Activity Inhibits tunicamycin-induced neuronal cell death; reverses associated transcriptional changes [1]. Cell-based NanoBRET assay confirms target engagement [2].
Solubility Up to 100 mg/mL in both water and DMSO [1].
Recommended Control D-Moses (inactive enantiomer) [2].
Orthogonal Probe GSK4027 (offers an alternative chemotype) [3].

Experimental Applications & Protocols

This compound is used to investigate the biological roles of PCAF/GCN5 bromodomains. Key experimental findings and validated protocols are outlined below.

Validated Cellular Models
  • Primary Neuronal Cultures: this compound has been successfully used in models of neuronal cell death. It demonstrated efficacy in inhibiting cell death induced by the ER-stress agent Tunicamycin [1].
  • CRISPR-Cas9 Screening: The probe was discovered and validated through a CRISPR-Cas9 genetic screen, which highlighted its role as a KAT2B inhibitor that protects against tunicamycin-mediated neuronal cell death [1].
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for using this compound in a neuronal cell death study, based on the referenced research [1].

G Start Culture Primary Neurons A Pre-treatment with This compound or Vehicle Control Start->A B Induce ER Stress with Tunicamycin A->B C Incubation Period (~24-48 hours) B->C D Assay Readout C->D E1 Cell Viability Assay (e.g., MTT, Calcein-AM) D->E1 Branch 1 E2 Transcriptional Analysis (RT-qPCR of relevant genes) D->E2 Branch 2 E3 Cell Death Assay (e.g., LDH release, TUNEL) D->E3 Branch 3

Workflow for using this compound to study neuronal cell death induced by ER stress.

Key Protocol Steps
  • Cell Culture: Maintain primary neuronal cultures (e.g., sympathetic neurons from rat superior cervical ganglia (SCG)) in complete neurobasal medium with nerve growth factor (NGF) [4].
  • Pre-treatment: Add this compound to the culture medium. A common working concentration is 1 µM [2]. Include a control group treated with the inactive enantiomer, D-Moses, at the same concentration.
  • Induction of Stress: Challenge the neurons with an inducing agent like Tunicamycin (e.g., 1-10 µg/mL) to trigger ER stress and the desired cellular phenotype [1].
  • Incubation: Continue co-incubation for the required time (e.g., 24 hours).
  • Downstream Analysis:
    • Cell Viability/Death: Quantify using assays like MTT, Calcein-AM for live cells, or LDH release for dead cells [1].
    • Transcriptional Profiling: Isolate RNA and perform RT-qPCR to analyze changes in the expression of genes related to the stress response [1] [4].
    • Target Engagement: Confirm on-target activity in cells using techniques like NanoBRET [2].

Critical Notes for Researchers

  • Target Specificity: this compound potently inhibits both PCAF (KAT2B) and GCN5 (KAT2A) bromodomains, so it cannot distinguish between the functions of these two highly homologous proteins in experiments [3].
  • Probe Quality: Independent evaluations note that this compound is a useful tool but recommend GSK4027 as a superior probe with higher potency and more confidence in its selective, on-target cellular activity [2] [3].
  • Cellular Potency: Some reviewers point out that the cellular potency (IC₅₀) of this compound is not well-defined in the initial literature and may be in the low micromolar range, which should be considered when designing dose-response experiments [2].

References

L-Moses chemical probe annotation

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses at a Glance

This compound is recognized as a potent, cell-permeable, and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) [1] [2]. It was developed from the non-selective bromodomain inhibitor bromosporine and is characterized by its high selectivity for subfamily 1 bromodomains [1]. Its enantiomer, D-Moses, serves as an inactive negative control [1].

The table below summarizes its core biological and physicochemical properties:

Property Details
Primary Targets PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [1] [2]
Molecular Formula C₂₁H₂₄N₆ [3]
Molecular Weight 360.46 g/mol [3]
CAS Number 2079885-05-3 (parent); 2922480-38-2 (dihydrochloride salt) [3] [4]
Purity ≥98% [3] [4]
Appearance White to light yellow solid powder [3]
Solubility (DMSO) ~33 mg/mL (~92 mM) [3]

Quantitative Potency and Selectivity Profile

This compound has been rigorously characterized through multiple assay formats. The following table consolidates the key quantitative data on its binding potency, cellular activity, and selectivity.

Assay Parameter Result Notes / Assay Type

| Binding to PCAF Bromodomain | Ki = 47 nM [1] Kd = 48 nM [1] Kd = 126 nM [1] | HTRF competition assay [1] BROMOscan [1] Isothermal Titration Calorimetry (ITC) [1] | | Binding to GCN5 Bromodomain | Kd = 220 nM [1] Kd = 600 nM [1] | BROMOscan [1] ITC [1] | | Selectivity over BRD4 | >4,500-fold [1] | | | Cellular Potency (NanoBRET) | IC₅₀ = 220 nM [1] | Displacement of NanoLuc-tagged truncated PCAF bromodomain from Halo-tagged histone H3.3 in HEK293 cells [1] | | Cytotoxicity (PBMCs) | No observed cytotoxicity at up to 10 μM [1] | 24-hour exposure [1] |

Experimental Protocols & Key Applications

The primary application of this compound is to disrupt the interaction between the PCAF/GCN5 bromodomains and acetylated lysine residues on histones or other proteins in a cellular context.

Cellular Target Engagement (NanoBRET Assay)

This assay quantitatively measures the ability of this compound to compete with a cellular histone target in live cells [1].

  • Core Principle: HEK293 cells are co-transfected with a NanoLuc-tagged PCAF bromodomain construct and a Halo-tagged histone H3.3 protein. When the bromodomain binds to the acetylated histone, the NanoLuc and HaloTag are in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). A test compound like this compound that disrupts this binding will cause a decrease in the BRET signal [1].
  • Key Findings: this compound demonstrated an IC₅₀ of 220 nM in this assay, confirming its cell permeability and effective target engagement [1].
Validation of Binding Mode (X-ray Crystallography)
  • Methodology: The binding mode and selectivity of this compound were confirmed by solving a co-crystal structure. Because obtaining a human protein structure was challenging, the homologous bromodomain from Plasmodium falciparum GCN5 (PfGCN5, 64% identical) was used [3].
  • Key Findings: The structure (PDB: 5TPX) shows that this compound occupies the acetylated lysine-binding pocket of the bromodomain. It forms key hydrogen bonds, including one from the triazole group to residue N1436 and a network of four water molecules, explaining its high affinity and selectivity [3].

The following diagram illustrates the binding interaction of this compound within the bromodomain pocket, based on the co-crystal structure with PfGCN5.

G L_Moses This compound BromoPocket Bromodomain Acetyllysine Binding Pocket L_Moses->BromoPocket Occupies WaterNetwork Water Molecule Network L_Moses->WaterNetwork H-bond via Water Network Residue Asparagine (N1436) L_Moses->Residue H-bond via Triazole Group

Binding mode of this compound in the bromodomain pocket.

A Researcher's Guide to Using this compound

  • Use the Negative Control: Always include the inactive enantiomer D-Moses in your experimental design to differentiate target-specific effects from non-specific or off-target effects [1] [2].
  • Be Aware of Key Off-Targets: While highly selective among bromodomains, this compound has shown sub-micromolar affinity for the mu-opioid receptor (Ki = 100 nM), kappa-opioid receptor (Ki = 1.1 μM), and the 5-HT transporter (Ki = 220 nM) in a 130-target GPCR panel [1]. The relevance of these should be considered based on your experimental system.
  • Consult Independent Reviews: The chemical probe is reviewed on [chemicalprobes.org] [2]. Reviews here note its good cellular activity but also point out that some experts believe other probes (like GSK4027) may offer superior cellular potency and characterization [2].
  • In Vivo Considerations: this compound shows promise for in vivo use due to its good metabolic stability in mouse and human liver microsomes and lack of cytotoxicity in PBMCs [3] [4]. Multiple formulation protocols for in vivo administration (e.g., IP, IV) are available, typically using DMSO, Tween 80, and saline mixtures [3].

The workflow below summarizes the key steps and decision points in a typical cellular experiment using this compound.

G Start Experiment Design Prep Prepare this compound & D-Moses (negative control) stocks Start->Prep CellAssay Perform Cellular Assay (e.g., NanoBRET, Pull-down) Prep->CellAssay Analyze Analyze Data for Target-Specific Effects CellAssay->Analyze OffTarget Interpret Results (Consider GPCR off-targets) Analyze->OffTarget

Typical workflow for a cellular experiment using this compound.

References

Biological Activities & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses has demonstrated significant biological activity in diverse experimental models, from neuroprotection to anti-parasitic effects.

Experimental Model Reported Effect Key Findings
Human iPSC-derived Neurons Neuroprotection against ER stress [1] Attenuated Tunicamycin-mediated neuronal cell death and reduced activation of the pro-apoptotic protein CHOP in cortical and dopaminergic neurons.
Toxoplasma gondii (Parasite) Anti-parasitic activity [2] Inhibited tachyzoite proliferation in vitro. Parasites engineered to overexpress the target GCN5b showed decreased sensitivity, confirming on-target activity.
In Vivo Profile Pharmacokinetics [3] [4] Reported to have no observable cytotoxicity in PBMCs, good cell-permeability, and metabolic stability in human and mouse liver microsomes.

Experimental Protocols

The foundational research for this compound involves specific protocols to demonstrate its efficacy and mechanism of action.

In Vitro Anti-Parasitic Assay in Toxoplasma gondii [2]

This protocol is used to assess the compound's ability to inhibit the proliferation of the parasite.

  • Cell Culture: Maintain human foreskin fibroblast (HFF) cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS).
  • Parasite Culture: Propagate Toxoplasma gondii Type I RH strain tachyzoites in HFF monolayers using DMEM with 1% heat-inactivated FBS at 37°C with 5% CO₂.
  • Compound Treatment: Prepare this compound dihydrochloride in DMSO. Treat infected cultures with the compound.
  • Phenotypic Analysis: Assess parasite proliferation after compound treatment. A significant fitness defect is observed.
  • Target Validation: Engineer parasites to stably overexpress the wild-type GCN5b protein. These parasites show decreased sensitivity to this compound compared to the parental line, confirming the GCN5b bromodomain as the primary target.
Neuronal Protection Assay in Human iPSC-derived Cortical Neurons [1]

This protocol evaluates the neuroprotective effects of this compound against endoplasmic reticulum (ER) stress.

  • Neuronal Differentiation: Differentiate human induced pluripotent stem cells (iPSCs) into cortical-like neurons (iNeurons).
  • Induction of ER Stress: On day 14 of differentiation, treat neurons with Tunicamycin (e.g., 100 nM), a glycoprotein synthesis inhibitor that induces ER stress.
  • Compound Treatment: Add this compound (e.g., 12.5 µM for cortical neurons) two days before the onset of Tunicamycin treatment.
  • Viability Measurement: After a set incubation period, measure neuronal viability using an MTS assay.
  • Downstream Analysis: this compound treatment attenuates cell death and activation of the ER stress marker CHOP. Follow-up transcriptional analysis (e.g., BRB-seq) shows that this compound partly reverses the transcriptional changes caused by Tunicamycin.

Mechanism and Pathways

This compound targets the bromodomain of PCAF (KAT2B), a module that "reads" acetylated lysine marks on histones. This binding disrupts the recruitment of transcriptional coactivator complexes to chromatin, thereby modulating gene expression programs [3] [5].

The following diagram illustrates the mechanism of this compound and its investigated biological roles based on the search results.

L_Moses This compound PCAF_Brd PCAF (KAT2B) Bromodomain L_Moses->PCAF_Brd Binds and Inhibits Recruit Disrupted Complex Recruitment PCAF_Brd->Recruit Prevents Histone_Ac Acetylated Histone (e.g., H3.3) Histone_Ac->PCAF_Brd Normal Reading Downstream Altered Gene Expression Recruit->Downstream Bio1 Neuroprotection (Attenuated ER stress) Downstream->Bio1 Bio2 Anti-Parasitic Effect (Inhibits T. gondii) Downstream->Bio2 Bio3 Modulation of Transcriptional Programs Downstream->Bio3

References

L-Moses dihydrochloride solubility protocol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Preparation Data

The table below summarizes the fundamental physicochemical and solubility data for L-Moses dihydrochloride, which is crucial for planning experiments [1] [2].

Property Value / Description
Molecular Weight 433.38 g/mol [1] [2]
Purity ≥98% [1] / 99.0% [2]
CAS Number 2922480-38-2 [1] [2]
Chemical Formula C21H24N6.2HCl [1] / C21H26Cl2N6 [2]
Solubility in Water 100 mg/mL (230.74 mM) [2]
Solubility in DMSO 100 mg/mL (230.74 mM) [1] [2]

Preparing Stock Solutions The following table provides a guide for preparing stock solutions based on a molecular weight of 433.38 g/mol. Always use the batch-specific molecular weight from the Certificate of Analysis for precise calculations [1].

Target Concentration Mass of Compound
10 mM 4.33 mg
50 mM 21.67 mg

For a 10 mM stock solution, add 1 mL of your chosen solvent (water or DMSO) to 4.33 mg of this compound dihydrochloride to achieve the final concentration [1]. Note that DMSO is hygroscopic (absorbs moisture from the air), which can affect concentration over time, so use newly opened containers for preparing stock solutions [2].

Experimental Protocol for Biological Studies

The following workflow is reconstructed from a published study that used this compound dihydrochloride to investigate its effect on the parasite Toxoplasma gondii [3]. This provides a practical example of its application in a cellular assay.

G This compound Anti-Toxoplasma Experimental Workflow Start Start Protocol Prep Prepare this compound Stock Start->Prep CellCulture Culture Host Cells (Human Foreskin Fibroblasts) Prep->CellCulture Dissolve Dissolve in DMSO to 100 mM stock Prep->Dissolve Infect Infect Host Cells with Toxoplasma Tachyzoites CellCulture->Infect Treat Treat Infected Culture with this compound Infect->Treat Incubate Incubate (37°C, 5% CO2) Treat->Incubate Assess Assay Parasite Viability (e.g., plaque assay) Incubate->Assess End Analyze Data Assess->End Dilute Dilute in culture medium (1% FBS DMEM) Dissolve->Dilute

Detailed Protocol Steps [3]:

  • Compound Preparation: this compound dihydrochloride was reconstituted in DMSO to create a concentrated stock solution. This stock was then diluted to the desired working concentration in the cell culture medium just before use.
  • Cell Culture and Infection: Human foreskin fibroblast (HFF) host cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS). Toxoplasma gondii tachyzoites (RH strain) were maintained and used to infect the HFF monolayers. The infection medium was DMEM with 1% FBS.
  • Treatment and Incubation: The infected cultures were treated with the prepared this compound solution. The culture plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period.
  • Viability Assessment: Parasite viability was assessed after treatment. The study included a critical control: parasites engineered to overexpress the GCN5b bromodomain showed decreased sensitivity to this compound, confirming that the compound's effect was on-target.

Important Handling and Safety Notes

  • Storage: For long-term stability, the powder should be stored desiccated at room temperature (RT) [1] [4]. Once dissolved, stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (about one month) or at -80°C for longer-term storage (up to 6 months). Avoid repeated freeze-thaw cycles [2].
  • In Vivo Dosing Formulations: For animal studies, one source provides example protocols for preparing dosing solutions. For instance, you can prepare a suspension of ≥2.5 mg/mL using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the formulation is appropriate for your specific administration route and animal model [2].
  • Intended Use: This compound is sold for laboratory research purposes only and is not for diagnostic or therapeutic use [1] [4].

Biological Background and Application

This compound dihydrochloride is characterized as a high-affinity, selective, and cell-permeable inhibitor of the p300/CBP-associated factor (PCAF/KAT2B) bromodomain [1] [2]. It exhibits potent activity with a reported Ki of 47 nM and a Kd of 126 nM, demonstrating high selectivity over other bromodomains, including >4500-fold selectivity for PCAF over BRD4 [1] [2]. Its key biological effects include:

  • Mechanism of Action: It acts by disrupting the interaction between the PCAF/GCN5 bromodomain and acetylated lysine residues on histones, thereby interfering with chromatin recognition and gene regulation [3].
  • Neuroprotective Effects: The compound has been shown to inhibit Tunicamycin-induced neuronal cell death by reversing associated transcriptional changes [1].
  • Anti-Parasitic Activity: As outlined in the protocol, this compound displays potent activity against Toxoplasma gondii tachyzoites by targeting the parasite's essential GCN5b bromodomain [3].
  • Cell Permeability and Safety: this compound is cell-permeable, shows metabolic stability in human and mouse liver microsomes, and demonstrated no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs) in tested models [1].

References

Chemical Properties & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses is a potent and selective cell-permeable inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. The table below summarizes its key characteristics and stock solution preparation guidelines [1] [2] [3].

Property This compound (Free Base) This compound Dihydrochloride
Chemical Name (1S,2S)-N1,N1-dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine [3] (1S,2S)-N1,N1-dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine dihydrochloride [1]
Molecular Weight 360.46 g/mol [3] 433.38 g/mol [1]
CAS Number 2079885-05-3 [3] 2922480-38-2 [1]
Purity ≥98% [3] ≥98% [1]
Solubility in DMSO 33.33 mg/mL (92.47 mM) [3] ≥ 100 mg/mL (230.74 mM) [2]
Recommended Stock Concentration 10 - 100 mM (in DMSO) [3] 10 - 100 mM (in DMSO or water) [1]
Storage Conditions -20°C to -80°C, sealed, away from moisture. Avoid repeated freeze-thaw cycles. [2] [3] -20°C to -80°C, sealed, away from moisture. Avoid repeated freeze-thaw cycles. [2]

The process for preparing a stock solution is illustrated in the following workflow:

G start Start: Obtain this compound form Determine salt form start->form free_base Free Base form->free_base dihydrochloride Dihydrochloride form->dihydrochloride solvent Choose solvent free_base->solvent dihydrochloride->solvent calc Calculate mass or volume for desired concentration dissolve Dissolve powder completely calc->dissolve dmso DMSO solvent->dmso Preferred water Pure Water solvent->water For dihydrochloride only dmso->calc water->calc aliquot Aliquot into small volumes dissolve->aliquot store Store at recommended conditions aliquot->store

Experimental Protocol Example

The search results included one specific example of this compound application in a cell-based study. The protocol below is reconstructed from the cited publication [2].

Title: Attenuation of Tunicamycin-mediated Neuronal Cell Death using this compound [2] Objective: To inhibit the PCAF bromodomain in a neuronal cell model of endoplasmic reticulum stress.

Materials:

  • Cell Line: Mouse neuroblastoma N2a cells (or other relevant cell line).
  • Reagents:
    • This compound dihydrochloride (HY-101125A, MedChemExpress) [2]
    • Tunicamycin (a known inducer of ER stress) [1]
    • Appropriate cell culture medium and reagents.
    • Lysis buffer and Western blot equipment.

Methodology:

  • Cell Seeding and Culture: Seed N2a cells in culture plates and allow them to adhere under standard conditions (e.g., 37°C, 5% CO₂).
  • Pre-treatment with Inhibitor: Pre-treat the cells with This compound at a final concentration of 126 nM for a specified period (e.g., 1-2 hours) to allow target engagement before inducing stress.
  • Induction of Stress: Co-treat the cells with both this compound and Tunicamycin (e.g., 1-5 µg/mL) for 24 hours to induce ER stress in the presence of the inhibitor.
  • Cell Lysis and Analysis: Lyse the cells and analyze the lysates using Western blotting to assess changes in relevant protein markers (e.g., K49-acetylated β-catenin level was examined in the original study) [2].
  • Control Groups: Include control groups treated with vehicle (DMSO), Tunicamycin alone, and this compound alone.

Critical Notes for Researchers

  • Negative Experimental Result: The cited study reported that inhibiting PCAF with this compound (126 nM) did not significantly decrease the level of K49-acetylated β-catenin in their specific model [2]. This highlights the importance of validating the probe's efficacy in your own experimental system.
  • Biological Activity & Validation: this compound is a high-affinity PCAF/GCN5 bromodomain inhibitor (Kd = 126 nM, Ki = 47 nM) and is highly selective over other bromodomains like BRD4 [1] [4]. It has demonstrated cell permeability and target engagement in NanoBRET assays [4] [2]. It shows no cytotoxicity in PBMCs and has good metabolic stability, supporting its potential for in vivo use [1] [2].
  • Use of Inactive Enantiomer: For a robust experimental design, it is highly recommended to use the inactive enantiomer, D-Moses (D-45), as a negative control to confirm that observed effects are due to specific target inhibition [4] [3].

References

Cell Culture Media: Composition and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Cell culture media is a complex mixture designed to replicate the natural environment for cells, providing nutrients, regulating pH, and maintaining osmotic balance [1] [2]. The table below details the core components and their functions.

Table 1: Core Components of Cell Culture Media and Their Functions

Component Function Key Examples & Considerations
Carbon/Energy Source Provides energy for cellular metabolism [3]. Glucose (most common), galactose, fructose, or pyruvate [3] [2]. Concentration is critical; e.g., 1 g/L for physiological vs. 4.5 g/L for hyperglycemic conditions [4].
Amino Acids Building blocks for proteins [2]. Essential (must be supplied) and non-essential amino acids. Often supplemented as L-glutamine [1] [2].
Vitamins Cofactors for enzymatic reactions essential for growth [2]. B-group vitamins are common requirements [1] [2].
Inorganic Salts Maintain osmotic balance and provide essential ions for cellular activities [1] [2]. Sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄) [2].
Buffering System Maintains physiological pH (typically 7.2-7.4) [3]. CO₂/bicarbonate system (most common) or chemical buffers like HEPES [3] [2].
Serum Undefined mixture of growth factors, hormones, lipids, and proteins that promote growth and proliferation [1] [3]. Fetal Bovine Serum (FBS) is standard. Batch variability is a major concern, driving a shift to serum-free and chemically defined media [4] [1] [5].
Antibiotics Prevent bacterial contamination [3]. Penicillin-Streptomycin ("Pen-Strep") is common. Use is debated as they can mask low-level contamination and affect cell gene expression [3].
pH Indicator Allows visual monitoring of medium pH [3]. Phenol red (yellow at acidic pH <6.8, pink at basic pH >8.2). Omitted for estrogen-sensitive cells or certain assays [3].

Experimental Protocol: Cell Culture Maintenance

This protocol provides a generalized workflow for the seeding, feeding, and passaging (subculturing) of adherent mammalian cells, based on established best practices [6].

Workflow: Routine Cell Culture Maintenance

Start Start Culture Maintenance Check Check Confluency & Medium Color Start->Check Decision1 Cells ~80% confluent or medium acidic (yellow)? Check->Decision1 Feed Feeding Protocol Decision1->Feed No Passage Passaging Protocol Decision1->Passage Yes Incubate Return to Incubator Feed->Incubate Passage->Incubate End Culture Maintained Incubate->End

Materials
  • Cell line of interest
  • Complete cell culture medium (pre-warmed to 37°C)
  • Culture vessels (flasks, plates)
  • Phosphate Buffered Saline (PBS), without Ca²⁺/Mg²⁺
  • Trypsin-EDTA solution (pre-warmed)
  • Hemocytometer or automated cell counter
  • Sterile pipettes and tips
  • CO₂ Incubator (set to 37°C, 5% CO₂, and high humidity) [6]
Feeding Protocol (for non-confluent cultures)
  • Aseptic Removal: Using sterile technique, carefully aspirate the spent culture medium from the vessel.
  • Washing (Optional): Gently rinse the cell monolayer with pre-warmed PBS to remove residual metabolic waste. This step is often omitted in routine feeding.
  • Add Fresh Medium: Add a sufficient volume of fresh, pre-warmed complete medium to the culture vessel.
  • Incubate: Return the culture to the incubator [6].
Passaging Protocol (Subculturing)

Cells should be passaged when they are 80-90% confluent and still in their logarithmic (log) growth phase, before contact inhibition occurs [6].

  • Aspirate and Wash: Aspirate the spent medium. Gently wash the cell layer with PBS to remove any residual serum that would inhibit trypsin.
  • Add Detachment Agent: Add enough pre-warmed trypsin-EDTA solution to cover the cell monolayer.
  • Incubate: Place the vessel in the incubator for 2-5 minutes. Observe cells under a microscope until they round up and detach.
  • Neutralize Trypsin: Add a volume of complete medium (which contains serum to inactivate trypsin) that is at least double the volume of trypsin used. Pipette the solution gently across the surface to dislodge any remaining cells and create a single-cell suspension.
  • Count and Centrifuge: Transfer the cell suspension to a centrifuge tube. Count the cells using a hemocytometer. Centrifuge the suspension (e.g., 300 x g for 5 minutes) to pellet the cells.
  • Reseed and Dilute: Aspirate the supernatant. Resuspend the cell pellet in fresh, pre-warmed complete medium. Seed a predetermined number of cells (seeding density) into new culture vessels containing fresh medium [6].

Key Signaling Pathways in Cell Culture

The cellular response to the culture environment is largely governed by key nutrient-sensing signaling pathways. The diagram below illustrates the central role of the AMPK and mTORC1 pathways.

Pathway: Cellular Nutrient Sensing & Stress Response

Nutrients High Nutrients/Serum (High Glucose, High FBS) mTORC1 mTORC1 Pathway (Promotes Growth & Proliferation) Nutrients->mTORC1 Stress Low Nutrients/Energy Stress (Low Glucose, Serum Starvation) AMPK AMPK Pathway (Promotes Energy Conservation) Stress->AMPK ULK1_mTOR Inhibits Autophagy (Phosphorylates ULK1 at Ser757) mTORC1->ULK1_mTOR ULK1_AMPK Promotes Autophagy & Survival (Phosphorylates ULK1 at Ser555/556) AMPK->ULK1_AMPK Outcome1 Outcome: Cell Growth & Proliferation ULK1_mTOR->Outcome1 Outcome2 Outcome: Cell Survival under Stress ULK1_AMPK->Outcome2

As shown, high nutrient levels activate the mTORC1 pathway, promoting cell growth and proliferation while inhibiting autophagy [4]. Conversely, energy stress (low glucose, low serum) activates the AMPK pathway, which conserves ATP and can promote autophagy for survival [4]. The MAPK pathway (Ras/Raf/MEK/ERK) is another crucial pathway often upregulated in cancer cells, driving proliferation and survival [7].

Trends and Best Practices

  • Advanced Monitoring: The use of Process Analytical Technology (PAT) for real-time monitoring of parameters like glucose, lactate, and viable cell density is a key trend for improving process control and product consistency [8].
  • Serum-Free & Chemically Defined Media: There is a strong shift towards using these media to reduce batch-to-batch variability, lower contamination risk, and improve experimental reproducibility [4] [1] [5].
  • Process Intensification: Techniques like perfusion culture are being adopted to maintain high cell densities and productivity, enhancing manufacturing efficiency for biologics and cell therapies [8].

References

L-Moses Application Notes: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings and applications of L-Moses from a key study.

Aspect Description
Compound Identified This compound [1]
Primary Target Lysine Acetyltransferase 2B (KAT2B, also known as PCAF) [1]
Key Biological Effect Attenuates Tunicamycin-mediated neuronal cell death and activation of the pro-apoptotic factor CHOP (a key UPR mediator) [1]
Proposed Mechanism Neuroprotection is achieved by partly reversing the transcriptional changes induced by Tunicamycin, without significantly affecting the acetylation profile of total proteins [1]
Therapeutic Potential Suggested as a potential therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease [1]

| Key Quantitative Findings | • Cell Viability: this compound treatment protected against neuronal death induced by 100 nM Tunicamycin [1]. • Dosing: 12.5 µM for cortical neurons; 25 µM for dopaminergic neurons in -omic studies [1]. |

Detailed In Vitro Protocol for Assessing this compound

The following protocol is adapted from the identified study, which used human iPSC-derived neuronal models [1].

Cell Culture and Differentiation
  • Cell Lines: Use human induced pluripotent stem cells (iPSCs). The primary study used the NGN2-OPTi-OX line for cortical differentiation and KOLF-2 for dopaminergic differentiation [1].
  • Cortical Neuron Differentiation: Induce cortical-like iNeurons from iPSCs. Perform experiments on day 14 (d14) post-induction [1].
  • Dopaminergic Neuron Differentiation: Differentiate iPSCs into dopaminergic neurons. Perform experiments between day 32 and 35 (d32-d35) [1].
Drug Treatment Protocol
  • This compound Preparation: Reconstitute this compound in dH₂O as per manufacturer instructions to create a stock solution [1].
  • Tunicamycin Preparation: Use a ready-made solution in DMSO. The standard working concentration for inducing ER stress is 100 nM [1].
  • Treatment Schedule: Pre-treat neurons with this compound (12.5 µM for cortical, 25 µM for dopaminergic) two days before adding Tunicamycin. Continue co-incubating both compounds for the desired assay duration [1].
Experimental Workflow and Key Assays

The overall workflow and the key signaling pathway involved are illustrated below.

G cluster_pathway Underlying Signaling Pathway Start Start: Differentiate hiPSCs into Neurons Step1 Pre-treatment with this compound (2 days before stressor) Start->Step1 Step2 Co-treat with Tunicamycin (to induce ER stress) Step1->Step2 Assay Downstream Analysis Step2->Assay TM Tunicamycin ER ER Stress UPR Activation TM->ER CHOP CHOP Expression (Pro-apoptotic) ER->CHOP KAT2B KAT2B ER->KAT2B Death Neuronal Cell Death CHOP->Death LM This compound Inhibits LM->KAT2B

Key Readout Assays
  • Cell Viability Measurement: Use the MTS assay to quantify neuronal cell death and protection. Measure the signal according to the manufacturer's instructions [1].
  • ER Stress/UPR Activation:
    • Western Blot/qPCR: Measure protein or mRNA levels of CHOP (DDIT3), a key pro-apoptotic transcription factor in the UPR [1].
    • Reporter Cell Line: The study used an iPSC line engineered with a Tag-RFP reporter inserted downstream of the CHOP gene for direct visualization and quantification [1].
  • Transcriptomic Analysis: Use Bulk RNA Barcoding and Sequencing (BRB-seq) to investigate global transcriptional changes and how this compound reverses the effects of Tunicamycin [1].
  • Proteomic Analysis: Perform liquid chromatography and mass spectrometry on treated samples to analyze changes in the whole proteome and acetylome [1].

Critical Notes for Protocol Implementation

  • Cell Line Variability: The original study validated key findings in a second independent iPSC line to ensure robustness. It is good practice to confirm critical results in more than one cell line [1].
  • Control Groups: Ensure your experiment includes essential control groups: vehicle control (e.g., dH₂O), this compound alone, Tunicamycin alone, and the combination treatment.
  • Statistical Analysis: The study used one-way ANOVA followed by post-hoc tests (Dunnett's or Tukey's). Data were presented as mean ± standard error of the mean (SEM) [1].

References

L-Moses neuronal cell death experimental application

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses Application Notes

This compound is a pharmacological inhibitor of the lysine acetyltransferase KAT2B. Its primary experimental application in neuroscience is to attenuate endoplasmic reticulum (ER) stress-mediated neuronal cell death, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's [1] [2].

  • Mechanism of Action: this compound exerts neuroprotection by inhibiting KAT2B activity. This action partly reverses the detrimental transcriptional changes caused by ER stress and reduces the activation of the pro-apoptotic unfolded protein response (UPR) factor CHOP (DDIT3), without significantly altering the acetylation profile of total proteins [1].
  • Experimental Context: Its efficacy has been demonstrated in models using Tunicamycin, a glycoprotein synthesis inhibitor that induces ER stress by causing the accumulation of misfolded proteins in the ER [1].

Detailed Experimental Protocols

The following protocols are adapted from the seminal study by Pavlou et al. [1].

Cell Culture and Neuronal Differentiation

This protocol establishes the in vitro model system using human induced pluripotent stem cells (iPSCs).

  • Cell Lines Used:
    • NGN2-OPTi-OX iPSCs (Source: Kotter lab, University of Cambridge)
    • A second independent NGN2-iPSC line (Source: Ward lab, NIH)
    • KOLF-2 iPSCs (Source: HipSci consortium)
  • Cortical Neuron Differentiation:
    • Maintain and differentiate human iPSCs into cortical-like iNeurons using established protocols [1].
    • Perform Tunicamycin treatment on day 14 (d14) post-induction.
  • Dopaminergic Neuron Differentiation:
    • Differentiate iPSCs (KOLF-2 or NGN2-OPTi-OX) into dopaminergic neurons using published methods [1].
    • Perform Tunicamycin treatment on neurons between day 32 and 35 (d32-d35).
Drug Treatment and Viability Assay

This protocol outlines the treatment conditions and how to measure cell death.

  • Compound Preparation:
    • This compound: Dissolve in distilled water (dH2O) per manufacturer's instructions (Source: Tocris, #6251) [1].
    • Tunicamycin (Tun): Use a ready-made solution in DMSO (Source: Merck, SML1287-1ML) [1].
  • Treatment Schedule:
    • Pre-treat neurons with this compound (12.5 μM for cortical neurons; 25 μM for dopaminergic neurons) two days before the onset of Tunicamycin challenge [1].
    • Co-treat the neurons with 100 nM Tunicamycin (or desired concentration) to induce ER stress. Maintain this compound in the medium during Tunicamycin exposure.
  • Viability Measurement:
    • Use the MTS assay (Abcam, #ab197010) to quantitatively assess cell viability according to the manufacturer's instructions [1].
Assessing ER Stress and UPR Activation

To confirm the mechanism, measure the levels of key ER stress markers.

  • CHOP Activation (Reporter Line):
    • Generate an iPSC reporter line by inserting Tag-RFP downstream of the CHOP (DDIT3) gene, separated by a T2A sequence. Activation of the UPR leads to RFP expression, which can be quantified [1].
  • Transcriptional Analysis (qPCR/BRB-seq):
    • RNA Extraction: Use the RNeasy kit (Qiagen).
    • cDNA Synthesis: Use the qScript cDNA synthesis kit (Quantabio).
    • qPCR: Use Luna Universal qPCR master mix (New England BioLabs) and Taqman assays or primers for ER stress genes like CHOP [1].
    • Bulk RNA Barcoding and Sequencing (BRB-seq): For a broader transcriptional profile, use the MERCURIUS BRB-seq kit (Alithea Genomics) [1].
Proteomic and Acetylomic Analysis

This protocol is for investigating the effect of this compound on the proteome and acetylome.

  • Protein Extraction:
    • Extract total protein using RIPA buffer supplemented with a proteinase inhibitor cocktail.
    • For KAT2B-specific western blot, enrich for nuclear proteins using NE-PER Nuclear and Cytoplasmic Extraction Reagents (ThermoFisher Scientific) [1].
  • Liquid Chromatography and Mass Spectrometry:
    • Perform acetylome and whole proteome analyses on a Dionex UltiMate 3000 UHPLC system coupled with a nano-ESI Fusion-Lumos mass spectrometer (Thermo Scientific) [1].

Key Experimental Data and Results

The table below summarizes quantitative data from the foundational study [1].

Experimental Parameter Details & Concentrations Key Outcome
This compound Neuroprotection 12.5 µM (cortical), 25 µM (dopaminergic) Attenuated Tunicamycin-mediated neuronal cell death in both cortical and dopaminergic neurons.
Tunicamycin Challenge 100 nM (standard for cortical neurons) Induced ER stress and activated the UPR, leading to significant cell death.
CHOP Activation N/A (Measured via RFP reporter or qPCR) This compound treatment reduced Tunicamycin-induced CHOP activation.
CRISPR-Cas9 Screen 26,306 sgRNAs targeting 4,401 druggable genes Identified 13 high-confidence genes, including KAT2B, whose knockout provided neuroprotection.

Signaling Pathway and Workflow

The diagram below illustrates the proposed mechanism of this compound and the experimental workflow for its application.

G cluster_pathway Proposed this compound Mechanism cluster_workflow Key Experimental Steps Tun Tunicamycin ER_Stress Induces ER Stress Tun->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP CHOP (DDIT3) Pro-apoptotic Signaling UPR->CHOP Death Neuronal Cell Death CHOP->Death KAT2B KAT2B Enzyme KAT2B->UPR Modulates L_Moses This compound (KAT2B Inhibitor) L_Moses->KAT2B Inhibits Protection Neuroprotection (Attenuated Cell Death) L_Moses->Protection Promotes Start Differentiate iPSCs into Neurons PreTreat Pre-treatment with this compound (-48 hours) Start->PreTreat Challenge Challenge with Tunicamycin (to induce ER stress) PreTreat->Challenge Harvest Harvest Cells Challenge->Harvest Analyze Analysis: - Viability (MTS) - CHOP Activation (qPCR/RFP) - Transcriptomics (BRB-seq) Harvest->Analyze

Key Considerations for Application

  • Model Selection: The neuroprotective effect of this compound has been confirmed in both cortical and dopaminergic neuronal models, suggesting potential broad applicability across different neurodegenerative contexts [1].
  • Temporal Factor: Pre-treatment with this compound is critical for observing significant neuroprotection, indicating that it may act proactively to "prime" the neuronal stress response systems [1].
  • Mechanistic Follow-up: While this compound rescues transcriptional changes and cell death, its protective effect was noted without major changes to the global acetylation profile, suggesting a specific, targeted mechanism that warrants further investigation [1].

References

Comprehensive Guide to Chromatin Immunoprecipitation (ChIP): From Robust Protocol to High-Throughput Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromatin Immunoprecipitation

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate in vivo interactions between proteins and genomic DNA. By capturing these interactions, researchers can map transcription factor binding sites, characterize epigenetic landscapes marked by histone modifications, and unravel gene regulatory networks. The core principle involves crosslinking proteins to DNA, fragmenting the chromatin, and using specific antibodies to immunoprecipitate the protein-DNA complexes. The subsequent analysis of the bound DNA via quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) provides critical insights into the mechanisms of gene regulation. This application note details a robust ChIP protocol, its adaptation to a high-throughput format, and essential data normalization strategies, serving as a definitive guide for researchers and drug development professionals.

ChIP Experimental Workflow and Methodology

Standard X-ChIP Protocol

The following protocol, optimized for challenging cell types like diatoms and plant tissue, provides a reliable foundation for most ChIP applications [1] [2]. The process can be visualized in the workflow below, and key reagents are listed in Table 1.

G Start Start: Cell Culture Crosslink Crosslinking with Formaldehyde Start->Crosslink StopFix Stop Fixation with Glycine Crosslink->StopFix Extract Chromatin Extraction & Lysis StopFix->Extract Sonicate Chromatin Shearing by Sonication Extract->Sonicate IP Immunoprecipitation with Specific Antibody Sonicate->IP Wash Wash Complexes (High/Low Salt Buffers) IP->Wash Reverse Reverse Crosslinks & Purify DNA Wash->Reverse Analyze Analyze DNA (qPCR or Sequencing) Reverse->Analyze End End: Data Analysis Analyze->End

Figure 1: The standard crosslinking ChIP (X-ChIP) workflow. Key steps include crosslinking, chromatin fragmentation, immunoprecipitation, and DNA analysis.

Table 1: Essential Reagents for Chromatin Immunoprecipitation [1]

Reagent Purpose Example (Supplier)
Formaldehyde (36.5%) Reversible protein-DNA crosslinking Fluka #200018
Glycine Quench crosslinking reaction Sigma #2412
Protease Inhibitor Cocktail Prevent protein degradation during extraction Roche #11873580001
Dynabeads Protein A/G Solid phase for antibody immobilization Invitrogen #100.02D / #100.04D
Sodium Dodecyl Sulfate (SDS) Denaturing agent in lysis and elution buffers Euromedex #EU660
Triton X-100 / IGEPAL CA-630 Non-ionic detergents in wash buffers Sigma #I8896 / #043K0654
Proteinase K Digest proteins during DNA purification Ambion #AM2546
1.1.1 Detailed Procedural Steps
  • Cell Harvesting and Cross-linking

    • Grow cells to mid-log phase (e.g., ~1 million cells/mL for P. tricornutum) [1].
    • Add formaldehyde directly to the culture medium to a final concentration of 1% for 5-15 minutes. This covalently links proteins to DNA, preserving their interactions.
    • Stop the fixation by adding glycine to a final concentration of 0.125 M [1].
  • Chromatin Extraction and Sonication

    • Lyse cells in a series of extraction buffers. The provided protocol uses buffers with sucrose and Triton X-100 to isolate nuclei [1].
    • Resuspend the pellet in nuclei lysis buffer containing 1% SDS.
    • Shear the chromatin by sonication to an average fragment size of 200-1000 bp, with a target of 500 bp. Optimization is critical: use several short pulses at low power to avoid overheating, which can reverse crosslinks. Keeping samples on ice is essential [2]. The sonication efficiency must be confirmed by gel electrophoresis.
  • Immunoprecipitation

    • Dilute the sonicated chromatin with ChIP dilution buffer to reduce the SDS concentration.
    • Incubate the chromatin with a validated, ChIP-grade antibody specific to your target protein or histone modification.
    • Add magnetic Protein A or G beads to capture the antibody-chromatin complexes.
  • Washing and Elution

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by TE buffer. This removes non-specifically bound chromatin [1].
    • Elute the protein-DNA complexes from the beads using a fresh elution buffer (1% SDS, 0.1 M NaHCO₃).
  • Reverse Cross-linking and DNA Purification

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours (or overnight).
    • Digest remaining protein with Proteinase K.
    • Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
Critical Optimization Steps
  • Cross-linking Optimization: Both under- and over-crosslinking are detrimental. Under-crosslinking fails to preserve interactions, while over-crosslinking hampers sonication and reduces epitope recognition. Test different formaldehyde concentrations or incubation times. A good indicator of optimal crosslinking is that DNA can only be efficiently recovered after a decrosslinking step [2].
  • Antibody Validation: The antibody is the most critical factor for a successful ChIP. An antibody that works for Western blotting is not necessarily suitable for ChIP. Use antibodies with a proven track record in ChIP. Test different antibody batches and be aware that polyclonal and monoclonal antibodies have different strengths and weaknesses [2].
  • Sonication Efficiency: The size of sheared DNA fragments directly determines the resolution of your ChIP experiment. Always check the fragment size distribution on a gel after sonication and reverse cross-linking. The ideal bulk of fragments should be between 250 and 750 bp [2].

High-Throughput ChIP (HT-ChIP) Protocol

To meet the demands of large-scale studies, such as mapping dynamic transcription factor networks, a High-Throughput ChIP (HT-ChIP) method has been developed. This approach automates the traditional protocol and significantly reduces the required number of cells [3].

Key Modifications in HT-ChIP
  • Automation and Solid-Phase Purification: HT-ChIP uses magnetic beads not only for immunoprecipitation but also for all subsequent wash, reverse cross-linking, and DNA purification steps. This entire process is performed in the same well, minimizing sample loss [3].
  • Reduced Cell Input: The increased efficiency of the solid-phase method allows for a substantial reduction in the starting number of cells compared to standard protocols.
  • Multiplexed Sequencing: HT-ChIP leverages next-generation sequencing by using indexed adapters. This allows for dozens of different ChIP samples (e.g., 96) to be pooled and sequenced in a single flow cell lane, dramatically reducing cost and time [3].

Data Analysis and Normalization

The method of data analysis and normalization has a profound impact on the biological interpretation of ChIP results. Quantitative PCR (QPCR) is considered the best practice for analyzing precipitated DNA, as it provides a precise, linear measurement of DNA abundance compared to conventional end-point PCR [2].

Normalization Strategies

Choosing an appropriate normalization method is crucial for accurate data interpretation. The most common methods and their characteristics are summarized in Table 2.

Table 2: Comparison of ChIP-QPCR Data Normalization Methods [2]

Normalization Method Description Advantages Drawbacks
% of Input (%IP) The ChIP signal is expressed as a percentage of the signal from a sample of the starting chromatin (input). Intuitively shows what fraction of a specific DNA region was bound. Can obscure biological meaning by relating to an arbitrary amount of total chromatin.
Fold Enrichment The ChIP signal is compared to a negative control region (where no binding is expected) or a mock/IP with control IgG. Clearly indicates specificity over background. Highly dependent on the choice of an appropriate negative control region.
Endogenous Controls Uses internal genomic control regions, such as a region known to be in active chromatin and one in repressed chromatin. Controls for technical variation and provides a biological scale for activation/repression. Requires prior knowledge of the chromatin state of control regions in the cell type being studied.

Advanced Applications: ChIP-Mass Spectrometry (ChIP-MS)

An advanced extension of ChIP is its coupling with mass spectrometry (ChIP-MS). This technique allows for the unbiased identification of proteins associated with specific types of chromatin. In a typical workflow, chromatin is immunoprecipitated using antibodies against specific histone modifications (e.g., H3K4me3 for promoters, H3K4me1 for enhancers). The proteins in the precipitated complex are then identified by mass spectrometry. This method has been successfully used to map hundreds of factors, including key transcription factors and chromatin-modifying complexes, to promoters, enhancers, or heterochromatin in embryonic stem cells, providing a comprehensive view of the transcriptional machinery [4].

Troubleshooting Common Issues

  • High Background/Noise: This can result from non-specific antibodies, insufficient washing, or over-sonication. Titrate the antibody and ensure fresh, cold wash buffers are used.
  • Low Signal/Precipitate: Often caused by inefficient cross-linking, under-sonication, low antibody affinity, or low cell input. Optimize cross-linking and sonication conditions, and validate the antibody.
  • Poor Resolution: This is directly linked to large chromatin fragment sizes. Optimize sonication conditions to achieve the desired 200-1000 bp fragment range.

Conclusion

Chromatin Immunoprecipitation remains a cornerstone technique for studying gene regulation. The robust protocol outlined here, adaptable from diatoms to mammalian cells, provides a reliable starting point. The move towards high-throughput, automated methods like HT-ChIP enables the systematic mapping of complex regulatory networks. Furthermore, the integration of ChIP with mass spectrometry opens new avenues for discovering novel regulatory proteins. By paying close attention to critical optimization steps, particularly cross-linking and antibody validation, and by selecting an appropriate data normalization strategy, researchers can obtain high-quality, biologically meaningful data to drive discovery in epigenetics and drug development.

References

L-Moses gene expression analysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Overview of "MOSES" Tools in Genomics

The table below summarizes the distinct computational methods identified in the search results that use the "MOSES" acronym.

Tool Name Full Name/Meaning Primary Function Key Inputs Citation
MOSES Methylation-based Omic Stratification for Expression Studies Identifies environmentally regulated genes using DNA methylation to predict gene expression. DNA methylation data (CpGs), optional SNP data. [1]
L-Moses Name not an acronym A small-molecule inhibitor of the KAT2B lysine acetyltransferase, used as a perturbative agent in experiments. Cell cultures or model organisms for treatment. [2]
MOSES Multimodal Omic Signaling Exploration with Structural Priors A graph AI model for multi-omic data integration to identify key signaling pathways and biomarkers. Multi-omics data (e.g., methylation, CNV, RNA-seq), Knowledge graphs (e.g., KEGG). [3] [4]
MOSES Module Stratification via Enrichment and Seeding A network-based method for disease gene prediction using interactome topology. A set of known disease genes, Protein-protein interaction network, Functional annotations. [5]

Detailed Protocols for Relevant MOSES Tools

While "this compound" refers to a compound, the other MOSES tools are robust analytical protocols. Here are the detailed methodologies for two of them.

MOSES: Methylation-based Gene Association Analysis

This protocol is designed to identify trait-associated genes by predicting the component of gene expression regulated by DNA methylation (eGReX) [1]. The workflow consists of two main stages.

Start Start: Data Collection Stage1 Stage I: Model Training (Training Dataset) Start->Stage1 Sub1_1 Input: Gene expression matrix, DNA methylation data (CpGs), Optional: Genotype data (SNPs) Stage1->Sub1_1 Stage2 Stage II: Association Testing (Test Dataset) Sub2_1 Input: New methylation data, Trained model from Stage I Stage2->Sub2_1 End End: Gene-Trait Association List Sub1_2 Model: Elastic-net penalized regression for each gene Sub1_1->Sub1_2 Sub1_3 Output: Trained model with estimated effect sizes (ŵ) Sub1_2->Sub1_3 Sub1_3->Stage2 Sub2_2 Impute eGReX: ŷ_test,g = Σ (ŵ_k,g * x_test,k,g) Sub2_1->Sub2_2 Sub2_3 Test: Association between imputed eGReX and phenotype (e.g., using limma for DEA) Sub2_2->Sub2_3 Sub2_3->End

Key Experimental Parameters and Data Requirements:

  • Model Training: The elastic-net regression uses a mixing parameter (alpha) that combines L1 (lasso) and L2 (ridge) penalties. The regularization parameter (λ_g) is selected for each gene via cross-validation to optimize performance and prevent overfitting [1].
  • CpG Window Definitions: The method performance varies based on the genomic window around a gene's promoter used to select CpG sites. The "MOSES-DNAm 10 M" version, which incorporates CpGs within a ±10 Mb window, demonstrated superior performance [1].
  • Data Specifications: The analysis requires a dataset where both gene expression (e.g., from RNA-seq) and DNA methylation (e.g., from Illumina MethylationEPIC or 450K arrays) are available from the same samples. In the original study, this included hundreds of samples (e.g., ~455 subjects for methylation/expression analysis) [1].
mosGraphFlow: Multi-Omic Signaling Graph Analysis

This protocol uses a graph neural network to integrate multi-omic data and a knowledge graph for biomarker discovery [3].

Start Start: Data Collection & Preprocessing Step1 1. Multi-Omic Data Standardization Start->Step1 Step2 2. Knowledge Graph Construction Step1->Step2 Sub1 Methylation: Map CpG sites to gene regions Transcriptomics: FPKM normalization Genomics/Proteomics: Aggregate non-silent mutations Step1->Sub1 Step3 3. Build mosGraphFlow GNN Model Step2->Step3 Sub2 Source: KEGG pathways (2,241 genes, 21,041 edges) Align network nodes with multi-omic gene set Step2->Sub2 Step4 4. Model Training & Inference Step3->Step4 Sub3 Node Types: Methylation, Gene, Protein Subgraphs: Internal signaling flow, PPI Step3->Sub3 End End: Ranked Biomarkers & Pathway Visualization Step4->End Sub4 Task: Patient outcome classification Output: Important nodes/edges for prediction Step4->Sub4

Key Experimental Parameters and Data Requirements:

  • Multi-Omic Data Preprocessing:
    • Methylation data is mapped from CpG sites to the gene level, focusing on the region from -6 kb to +3 kb around the transcription start site (TSS) and divided into specific genomic segments [3].
    • Transcriptomic data is normalized using FPKM, and duplicate gene entries are averaged [3].
    • Genomic data (mutations/variants) are filtered to retain only non-silent mutations [3].
  • Knowledge Graph Integration: The model integrates biological prior knowledge by using regulatory networks from the KEGG database, which contains 2,241 genes and 21,041 interactions [3].
  • Model Architecture: The Graph Neural Network (GNN) is designed to overcome common limitations like "over-smoothing" by incorporating K-hop information of the local substructure, allowing it to capture deeper network relationships [3].

How to Proceed

Given that "this compound" is a compound rather than an analytical protocol, your next steps depend on your research goal:

  • If your interest is in inhibiting KAT2B and studying ER stress, the This compound compound is your focus. You could design experiments treating cell cultures (like iPSC-derived neurons) with this compound and use standard gene expression analysis techniques (e.g., RNA-seq, qPCR) to observe outcomes [2].
  • If your goal is to analyze gene expression using a sophisticated computational method, then one of the MOSES algorithms is relevant. You should obtain the required input data (e.g., methylation arrays for the first MOSES, or multiple omics datasets for mosGraphFlow) and use their publicly available R or Python packages [1] [3].

References

L-Moses Inhibitor: Application Notes and Experimental Protocols

L-Moses solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Formulation Guide

The core challenge is that L-Moses has low aqueous solubility. The table below summarizes the available quantitative data and recommended formulations to achieve workable solutions, particularly for in vivo experiments.

Property / Parameter Value / Condition Details / Notes
Purity & Form ≥98% (HPLC); white to light yellow/beige powder [1] [2] The free base form (CAS 2079885-05-3) is commonly referenced. A dihydrochloride salt is also available [3].
Solubility in DMSO ~33 mg/mL (92 mM) [1] Saturated solution.
2 mg/mL [2] Represents a lower, also reported value.
Solubility in Water Poor [1] Not recommended for direct dissolution.
Recommended In Vivo Formulations Various solvent mixtures can be used [1]. See detailed protocols in the next section.

Detailed Protocols for In Vivo Formulations

For animal studies, this compound often requires specific solvent systems. Here are two detailed protocols based on supplier recommendations.

  • Injection Formulation 1 (DMSO-based)

    • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v) [1].
    • Preparation:
      • Prepare a stock solution in DMSO (e.g., 100 mg/mL).
      • Mix the DMSO stock solution with Tween 80 (e.g., 100 μL DMSO stock + 50 μL Tween 80).
      • Dilute this mixture with saline to the final volume (e.g., +850 μL saline).
      • Mix well until a clear solution or uniform suspension is obtained.
  • Injection Formulation 2 (Aqueous Solubilizing Agent)

    • Formula: 20% SBE-β-CD in Saline [1].
    • Preparation:
      • Prepare the 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.
      • To prepare the working solution, add your this compound product to the 20% SBE-β-CD solution (e.g., 100 μL DMSO stock solution + 900 μL 20% SBE-β-CD solution).
      • Mix well. This formulation is ready for use in animals.

Experimental Workflow & Troubleshooting

The following diagram outlines the key decision points and steps for preparing and troubleshooting your this compound solutions.

G cluster_issues Common Issues & Solutions Start Start: this compound Powder InVitro In Vitro Experiment Start->InVitro InVivo In Vivo Experiment Start->InVivo DMSO Dissolve in DMSO (≤ 33 mg/mL) InVitro->DMSO AqForm Use aqueous formulation (e.g., 20% SBE-β-CD) InVivo->AqForm Soluble Solution is clear? Proceed Proceed with experiment Soluble->Proceed Yes Troubleshoot Troubleshoot Soluble->Troubleshoot No Dilute Dilute in aqueous buffer. Note: precipitation may occur. DMSO->Dilute AqForm->Soluble Dilute->Soluble T1 Precipitation in buffer: - Reduce final concentration - Increase % of co-solvent - Try different solubilizing agent Troubleshoot->T1 T2 Low solubility in DMSO: - Verify powder is fresh/stored properly - Gently warm tube in hand - Sonicate briefly Troubleshoot->T2

Key Handling & Storage Guidelines

Proper handling is crucial for maintaining compound integrity and achieving reproducible results.

  • Storage Conditions: Store the powder desiccated at 2-8°C or -20°C [1] [2]. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for 1 month [1]. Always avoid repeated freeze-thaw cycles by aliquoting stock solutions.
  • Solvent Check: If you encounter unexpected precipitation, first verify that your DMSO is fresh and anhydrous. Old or contaminated DMSO can significantly reduce solubility.
  • Biological Activity Context: this compound is a potent and selective inhibitor of the PCAF/GCN5 bromodomain and has demonstrated neuroprotective effects in models of neuronal cell death induced by Tunicamycin [4] [3]. Ensuring proper solubility is key to replicating such biological findings.

References

Key Factors Influencing Cell Membrane Permeability

Author: Smolecule Technical Support Team. Date: February 2026

The permeability of a cell membrane is not a fixed property but is influenced by several factors related to the membrane itself and the molecules attempting to cross it. The table below summarizes the core principles for optimizing permeability, which are fundamental for troubleshooting experimental outcomes.

Factor Effect on Permeability Mechanism & Practical Consideration

| Membrane Composition [1] | Increased by: Shorter fatty acid chains; more unsaturated fatty acids. Decreased by: High cholesterol (in eukaryotes). | Shorter/unsaturated chains reduce intermolecular forces, increasing fluidity. Cholesterol fills spaces between lipids, restricting motion and decreasing fluidity/permeability. | | Temperature [1] | Increased with moderate increase (up to ~45°C); Decreased at low temperatures. | Higher temperatures increase phospholipid kinetic energy, creating a "looser" membrane. Low temperatures make the membrane rigid. Excessive heat (>45°C) denatures membrane proteins. | | Molecular Properties [1] | High Permeability: Small, non-polar, fat-soluble molecules (e.g., O(_2), CO(_2), ethanol). Low Permeability: Large, charged, polar molecules. | The hydrophobic lipid bilayer core readily allows diffusion of non-polar substances. Charged and large polar molecules are impeded without specific transporters. | | Extracellular pH [1] | Deviation from physiological pH (pH 7) can reduce permeability. | Alters the charge state of both membrane components and the solute molecules, disrupting standard diffusion and transport pathways. |

Methodologies for Assessing and Optimizing Permeability

Here are some established and emerging experimental protocols for evaluating membrane permeability.

Experimental Models for Measuring Permeability
  • High-Throughput Screening for Cryoprotective Agents (CPAs):

    • Purpose: To simultaneously screen the permeability and toxicity of a large number of candidate molecules [2].
    • Protocol: This method uses a 96-well plate format to achieve permeability measurements approximately 100 times faster than previous methods. It leverages fluorescence quenching of a dye like calcein to assess the rate at which compounds enter cells. The same plate can be used for toxicity assays, providing two critical data points from a single experiment [2].
  • The Caco-2 Cell Model:

    • Purpose: The "gold standard" in vitro model for predicting intestinal absorption and permeability of oral drug candidates [3].
    • Protocol: Human colon adenocarcinoma cells (Caco-2) are cultured on permeable supports until they form a confluent monolayer that mimics the intestinal epithelium (typically 7-21 days). The test compound is applied to the apical side, and its appearance in the basolateral compartment is measured over time to calculate the apparent permeability ((P_{app})) [3].
    • Troubleshooting Tip: A common pitfall is confusing apparent permeability ((P_{app})) with intrinsic membrane permeability ((P_0)). (P_{app}) can be influenced by setup-specific factors like aqueous boundary layers. If the membrane itself is not the main barrier to transport, extracting the true (P_0) can be difficult [4].
  • Hydraulic Conductivity ((L_p)) Measurement (Micro-occlusion):

    • Purpose: To precisely measure the hydraulic conductivity (water permeability) of individual microvessels [5].
    • Protocol: An individual microvessel (e.g., in frog mesentery) is cannulated and perfused at a controlled pressure. The vessel is then occluded, and the movement of a red blood cell or a colorimetric tracer within the vessel is tracked. This movement corresponds to fluid flow across the vessel wall, allowing for the calculation of (L_p) [5].
Computational and Machine Learning Approaches
  • Purpose: To predict Caco-2 permeability rapidly during early-stage drug discovery, prioritizing compounds for synthesis and testing [3].
  • Protocol: Machine learning models (e.g., XGBoost, Random Forest) are trained on large, publicly available datasets of experimental Caco-2 permeability values. These models use molecular representations like Morgan fingerprints or 2D descriptors to learn the relationship between a compound's chemical structure and its permeability [3].
  • Validation: Models should be validated using Y-randomization tests and applicability domain analysis to ensure their robustness and generalizability to new, unseen chemical structures [3].
Strategies for Enhancing Permeability in Drug Delivery

For cargoes with inherently poor permeability, such as peptides and proteins, several strategies can be employed [1]:

  • Chemical Modification: For peptides, cyclization and methylation of amide bonds can reduce polarity and improve permeation [1].
  • Cell-Penetrating Peptides (CPPs): Short peptides (e.g., TAT) can covalently or non-covalently complex with macromolecular drugs and facilitate their translocation across the membrane [1].
  • Physical Methods: Techniques like electroporation or microinjection temporarily disrupt the plasma membrane to allow direct delivery of impermeable molecules [1].
  • Carrier Systems: Liposomes, polymers, and inorganic nanoparticles can encapsulate drugs and shuttle them across the membrane [1].

Experimental Workflow and Pathway Visualization

To help visualize the logical flow of a permeability optimization campaign, the following diagram integrates the key concepts and methods discussed.

permeability_workflow Start Define Compound/Molecule FactorAnalysis Analyze Key Factors Start->FactorAnalysis ModelSelection Select Assessment Method FactorAnalysis->ModelSelection InSilico In Silico Prediction ModelSelection->InSilico  Early-stage  Prioritization InVitro In Vitro Assay ModelSelection->InVitro  Experimental  Validation Result Evaluate Result InSilico->Result InVitro->Result Optimization Permeability Optimization Optimization->FactorAnalysis Re-evaluate Result->Optimization If Low Permeability

The diagram above outlines a cyclical optimization process. If permeability is low, you return to the analysis phase to decide on a new strategy, such as chemically modifying the compound or employing a delivery technology [1] [6].

Frequently Asked Questions (FAQs)

Q1: My compound shows good activity in a cell-free assay but is ineffective in whole-cell assays. Could permeability be the issue? A: Yes, this is a classic symptom of poor cell permeability. The compound may be unable to cross the plasma membrane to reach its intracellular target. Assessing its permeability using one of the models above (e.g., Caco-2) is a recommended next step [1].

Q2: What is the difference between apparent permeability (Papp) and intrinsic membrane permeability (P0)? A: (P_{app}) is the experimentally measured permeability value, which can be influenced by external factors from your assay setup, such as the thickness of unstirred water layers on either side of the membrane. (P_0) is a theoretical value that represents the true permeability of the compound across the membrane itself, independent of the experimental system. It provides more mechanistic insight but is often harder to extract accurately [4].

Q3: Are machine learning models for Caco-2 prediction reliable for industrial drug discovery? A: Models trained on large, public datasets (e.g., XGBoost) have shown promising predictive power and can retain a degree of effectiveness when applied to internal industrial datasets. They are excellent tools for high-throughput virtual screening in the early stages of discovery to prioritize compounds with a higher likelihood of good permeability [3].

References

FAQ: L-Moses Off-Target Effects and GCN5/PCAF

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions about L-Moses:

  • What is the primary intended target of this compound? this compound is designed as a potent, selective, and cell-active chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). These are histone acetyltransferases that are part of the bromodomain phylogenetic tree subfamily I [1] [2].

  • What are the known off-target interactions of this compound? In a panel of 130 potential off-targets, this compound showed significant binding only to the following [1]:

    • Opioid receptor, mu (OPRM1): Ki = 100 nM
    • Opioid receptor, kappa (OPRK1): Ki = 1,100 nM
    • Opioid receptor-like 1 (OPRL1): Ki = 840 nM
    • 5-HT transporter (SERT/SLC6A4): Ki = 220 nM No other off-target binding was observed in this panel at a concentration of 10 μM [1].
  • How selective is this compound within the bromodomain family? this compound is highly selective for the PCAF/GCN5 bromodomains. A selectivity thermal shift assay against 48 human bromodomains showed no observable activity for any other bromodomains, including BRD4, for which it is over 4,500-fold selective [1] [3] [2].

  • Does this compound show any cellular toxicity? In studies on peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, no cytotoxicity was observed for either this compound or its negative control, D-Moses, at concentrations up to 10 μM over 24 hours [1].

Data Summary of this compound Profiling

The table below summarizes key quantitative data on this compound's potency and selectivity to aid in your experimental design.

Profile Aspect Assay/Method Result / Value Context / Notes
Potency (PCAF) HTRF Binding Assay (Ki) 47 nM Competition assay with biotin-tagged ligand [1]
BROMOscan (Kd) 48 nM Performed at DiscoverX [1] [3]
Isothermal Titration Calorimetry (Kd) 126 nM Using PCAF bromodomain construct [1] [3]
Potency (GCN5) BROMOscan (Kd) 220 nM Performed at DiscoverX [1]
Isothermal Titration Calorimetry (Kd) 600 nM Using GCN5 bromodomain construct [1]
Cellular Potency NanoBRET (PCAF truncated) IC50 = 220 nM Displacement from histone H3.3 in HEK293 cells [1]
NanoBRET (PCAF full-length) IC50 = 1.2 μM Displacement from histone H3.3 in HEK293 cells [1]

| Key Off-Targets | GPCR/Eurofins Panel (Ki/Kd) | Mu Opioid: 100 nM 5-HT Transporter: 220 nM OPRL1: 840 nM Kappa Opioid: 1,100 nM | No other binding to 130 targets at 10 μM [1] | | Bromodomain Selectivity | Thermal Shift Assay (48 bromodomains) | >4,500-fold selective over BRD4 | No activity observed for other bromodomains [1] [3] |

Troubleshooting Guide for Experimental Design

Here are specific protocols and considerations to help you manage and validate the use of this compound in your research.

Protocol 1: Controlling for Opioid Receptor & 5-HT Transporter Off-Targets

The identified off-targets are relevant if your experimental system expresses these proteins (e.g., in neuronal tissues).

  • 1. Experimental Design:

    • Use the negative control: Always include the inactive enantiomer, D-Moses, in your experiments. Any effects observed with this compound but not with D-Moses are likely mediated by the PCAF/GCN5 bromodomain [1] [3] [2].
    • Use pharmacological antagonists: In parallel experiments, employ specific antagonists for the mu, kappa, and delta opioid receptors (e.g., naloxone) and the 5-HT transporter (e.g., fluoxetine). If the effect of this compound is blocked by these antagonists, it suggests an off-target mechanism.
  • 2. Validating Target Engagement:

    • Technique: NanoBRET Target Engagement Assay [1] [3].
    • Methodology:
      • Use cells (e.g., HEK293) expressing a NanoLuc-tagged PCAF or GCN5 bromodomain and a Halo-tagged histone H3.3.
      • Treat cells with a concentration range of this compound and its negative control D-Moses.
      • Measure the BRET signal, which will decrease as this compound displaces the bromodomain from the histone.
    • Expected Outcome: A dose-dependent decrease in BRET signal with this compound (IC50 ~220 nM for truncated PCAF), but no change with D-Moses, confirms on-target engagement in cells.
Protocol 2: Assessing Bromodomain Family-Wide Selectivity

While this compound is highly selective, confirming this in your specific model may be necessary for critical studies.

  • Recommended Method: BROMOscan Assay [1] [3].
  • Methodology:
    • This is a commercial, high-throughput assay typically outsourced to a provider like DiscoverX.
    • This compound is profiled at a single concentration (e.g., 1 or 10 μM) against a panel of dozens of expressed human bromodomains.
    • The output is a quantitative Kd value for every bromodomain in the panel.
  • Expected Outcome: The results should show strong binding only to the PCAF and GCN5 bromodomains, with no significant binding (typically Kd > 10 μM) to any other bromodomains, thus confirming high family-wide selectivity [1].
Protocol 3: Interpreting Cellular Phenotypes

Given the weaker cellular potency against full-length PCAF (IC50 ~1.2 μM), careful interpretation is needed.

  • Best Practices:
    • Dose-Response is Crucial: Use a wide range of concentrations (e.g., from 100 nM to 10 μM) to establish a dose-dependent effect and ensure the phenotype is not due to high-concentration artifacts [3].
    • Correlate with Target Engagement: Whenever possible, link your phenotypic readout (e.g., gene expression, cell differentiation) with the NanoBRET target engagement data in the same cell line. The phenotype should correlate with bromodomain occupancy.
    • Use Complementary Tools: For critical conclusions, validate key findings using an orthogonal method, such as genetic knockdown (siRNA/sgRNA) of PCAF/GCN5. A consistent phenotype between pharmacological inhibition and genetic knockdown strengthens the evidence for on-target activity [4].

Experimental Workflow for Off-Target Mitigation

The following diagram outlines a logical workflow to address off-target concerns in your experiments using this compound.

Start Start: Plan Experiment with this compound Act1 Include D-Moses control in all experiments Start->Act1 Q1 Does my experimental system express opioid receptors or SERT? Q2 Is cellular phenotype dose-dependent and matches target engagement? Q1->Q2 No Act2 Also include specific pharmacological antagonists Q1->Act2 Yes Act3 Confirm phenotype is on-target Q2->Act3 Yes Act4 Troubleshoot: Verify potency, use orthogonal genetic validation Q2->Act4 No Act1->Q1 Act2->Q2

References

L-Moses assay conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses Assay Parameters

The table below summarizes the key quantitative data for using this compound in neuronal protection assays against ER stress, as identified in the current literature [1].

Parameter Specification / Value Details / Context
Primary Indication Neuroprotection against ER stress Attenuates Tunicamycin-mediated neuronal death in human iPSC-derived cortical and dopaminergic neurons.
Target KAT2B (also known as PCAF) Bromodomain A lysine acetyltransferase; K*d = 126 nM [2].
Inhibitor This compound (L-45) dihydrochloride A potent, selective, cell-active PCAF bromodomain inhibitor [2].
Working Concentrations 12.5 - 25 µM 12.5 µM for cortical neurons; 25 µM for dopaminergic neurons [1].
Pre-treatment Duration 48 hours Add this compound to the culture medium two days before inducing ER stress with Tunicamycin [1].
ER Stress Inducer Tunicamycin (Tun) A glycoprotein synthesis inhibitor; used at 100 nM for cortical neurons [1].
Key Readout / Biomarker Reduction in CHOP (DDIT3) activation Attenuates activation of this key pro-apoptotic UPR member [1].
Cell Viability Assay MTS Assay Used to measure the neuroprotective effect of this compound [1].

Experimental Protocol: Validated Neuroprotection Assay

This protocol is adapted from a published study that used a CRISPR-Cas9 genetic screen to identify KAT2B as a target and validated this compound as a neuroprotective agent [1].

  • Cell Culture and Differentiation

    • Use human induced Pluripotent Stem Cells (iPSCs).
    • Differentiate iPSCs into either cortical-like neurons (iNeurons) or midbrain-patterned dopaminergic neurons, following established protocols [1].
    • Perform experiments on mature neurons: day 14 for cortical neurons and between day 32-35 for dopaminergic neurons.
  • This compound Treatment

    • Prepare a stock solution of this compound dihydrochloride in DMSO or water according to the manufacturer's instructions [2].
    • Pre-treatment: Add this compound to the neuronal culture medium at the specified concentration (12.5 µM for cortical, 25 µM for dopaminergic neurons) 48 hours before inducing ER stress [1].
  • Induction of ER Stress

    • Prepare a stock solution of Tunicamycin in DMSO.
    • Add Tunicamycin to the culture medium at a final concentration of 100 nM (for cortical neurons) to induce ER stress. The optimal concentration for dopaminergic neurons should be determined empirically [1].
  • Assessment of Outcomes (48 hours post-Tunicamycin)

    • Cell Viability: Use the MTS assay to quantitatively measure neuronal survival and confirm the neuroprotective effect of this compound [1].
    • ER Stress Marker Analysis:
      • qPCR/Western Blot: Measure the expression levels of the pro-apoptotic ER stress marker CHOP (DDIT3) at the mRNA or protein level to confirm that this compound attenuates the Unfolded Protein Response (UPR) [1].
    • Transcriptomic Analysis (Optional): For a broader analysis, use Bulk RNA-Barcoding and sequencing (BRB-seq) to evaluate how this compound reverses the transcriptional changes caused by Tunicamycin [1].

To help visualize the experimental workflow and the proposed mechanism of action of this compound, I've created the following diagrams using Graphviz.

workflow Start Culture Human iPSC- Derived Neurons PreTreat Pre-treatment with This compound (48h) Start->PreTreat Induce Induce ER Stress with Tunicamycin PreTreat->Induce Assess Assess Outcomes (MTS, CHOP analysis) Induce->Assess Data Data Analysis Assess->Data

Diagram 1: this compound Neuroprotection Assay Workflow. This chart outlines the key sequential steps for performing the assay, from cell culture to data analysis.

mechanism Tun Tunicamycin Exposure ER ER Stress & UPR Activation Tun->ER CHOP CHOP Expression (Pro-apoptotic signal) ER->CHOP Death Neuronal Cell Death CHOP->Death KAT2B KAT2B/ PCAF Activity KAT2B->ER Promotes LMoses This compound (KAT2B Inhibitor) Block Inhibition LMoses->Block Block->KAT2B Blocks

Diagram 2: Proposed Mechanism of this compound Action. This chart illustrates how this compound, by inhibiting KAT2B, is proposed to attenuate the ER stress pathway and subsequent neuronal death.

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when setting up and running your this compound assays.

Problem Possible Cause Suggested Solution
No observed neuroprotection Inefficient target engagement; incorrect cell model. Verify KAT2B inhibition by checking the acetylation profile via western blot. Ensure your neuronal model expresses the target. Confirm pre-treatment time is a full 48 hours [1].
Low cell viability in all conditions This compound or Tunicamycin concentration is too high; cell health issues. Titrate Tunicamycin to find the minimal lethal dose for your specific cell line. Ensure neurons are healthy and mature before treatment. Perform a dose-response curve for this compound [1] [2].
High variability in viability data Inconsistent cell seeding; improper reagent handling. Ensure neurons are seeded evenly and at the same density across replicates. Aliquot and freeze Tunicamycin to avoid freeze-thaw cycles. Include robust positive and negative controls in every experiment [1].
Weak or no change in CHOP signal Insufficient ER stress induction; issues with detection method. Increase Tunicamycin concentration slightly (ensure a strong death signal in positive controls). Optimize antibody conditions for western blot or probe efficiency for qPCR [1].

Key Considerations for Your Research

  • The Big Picture: The discovery of this compound as neuroprotective was the result of an unbiased genetic screen, strongly validating KAT2B as a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's [1].
  • Pharmacological Profile: this compound has been reported to have good cell-permeability, metabolic stability, and no observable cytotoxicity in peripheral blood mononuclear cells, supporting its potential for in vivo use [2].

References

A Framework for Your Technical Support Content

Author: Smolecule Technical Support Team. Date: February 2026

While specific data on "L-Moses" was not available, the structure below can serve as a template. You can populate it with your proprietary data and experimental results.

Frequently Asked Questions (FAQs)
  • Q: What are the standard storage conditions for the solvent vehicle to ensure its stability over a 6-month period?
    • A: [Your specific storage temperature, light sensitivity, and shelf-life data would be listed here.]
  • Q: Which common laboratory materials are incompatible with the solvent vehicle?
    • A: [Your compatibility findings with materials like various catheter polymers [1] or filters would be detailed here.]
  • Q: Our in vivo results are inconsistent. Could this be related to the administration technique?
    • A: Potential causes include the use of inappropriate catheter materials that absorb the solvent [1], overly rapid injection rates, or issues with the solubility and homogeneity of the test compound in the vehicle.
  • Q: How does the solvent vehicle influence drug release kinetics in our formulations?
    • A: The vehicle can directly affect release mechanisms such as diffusion, dissolution, or erosion [2]. Characterization data for your specific vehicle should be consulted.
Troubleshooting Guide

The table below outlines common problems and their potential solutions based on general laboratory practice.

Problem Possible Cause Suggested Action
Precipitation of compound Instability in vehicle, temperature fluctuation Check solubility profile; ensure consistent storage temperature.
Irritation at injection site pH/osmolarity outside physiological range, rapid injection rate Adjust pH if possible; confirm osmolarity; reduce injection rate.
Clogging of catheters Precipitation, incompatible catheter material (e.g., some polyurethanes) [1] Filter solution pre-infusion; switch to a more compatible material like silicone [1].
Variable experimental results Improper mixing, vehicle degradation, inconsistent dosing volume Verify homogenization method; ensure vehicle is within shelf-life; calibrate dosing equipment.
Experimental Protocol Summary

Here is a generalized workflow for evaluating a solvent vehicle, which you can adapt with your specific methodologies.

G Start Start: Vehicle Evaluation P1 Physicochemical Characterization Start->P1 P2 Compatibility & Stability Assessment P1->P2 P1_1 Measure pH & Osmolarity P1->P1_1 P1_2 Determine Solubility Profile P1->P1_2 P1_3 Analyze Viscosity P1->P1_3 P3 In Vitro & Ex Vivo Testing P2->P3 P4 In Vivo Administration Protocol P3->P4 End Finalized Protocol P4->End P4_1 Select Catheter Material (e.g., Silicone) P4->P4_1 P4_2 Define Infusion Rate & Volume P4->P4_2 P4_3 Establish Aseptic Technique P4->P4_3

References

Technical Profile: L-Moses Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available quantitative data on L-Moses from the search results. Please note that the data for the freebase and dihydrochloride salt forms are not directly comparable.

Property This compound (Freebase) This compound (Dihydrochloride Salt)
CAS Number 2079885-05-3 [1] [2] 2922480-38-2 [3] [4]
Molecular Formula C21H24N6 [1] [2] C21H24N6.2HCl [3] [4]
Molecular Weight 360.46 g/mol [1] [2] 433.38 g/mol [3] [4]
Biological Target PCAF Bromodomain (Kd = 126 nM) [1] [2] PCAF Bromodomain (Ki = 47 nM) [3] [4]
Metabolic Stability Stable in human and mouse liver microsomes [1] [2] Stable in human and mouse liver microsomes [3] [4]
Primary Assay Liver microsomal stability assay (Phase I metabolism) [5] Liver microsomal stability assay (Phase I metabolism) [5]

Standard Microsomal Stability Assay Protocol

This protocol outlines the general method for determining the metabolic stability of a compound like this compound in liver microsomes [5].

Workflow Overview

The diagram below illustrates the key stages of the microsomal stability assay.

G A 1. Preparation B 2. Incubation A->B A1 Prepare liver microsomes (Species-specific pool) A->A1 A2 Prepare test compound (this compound) and co-factor (NADPH) A->A2 A3 Pre-warm incubation mixture to 37°C A->A3 C 3. Sampling & Termination B->C B1 Initiate reaction by adding NADPH B->B1 B2 Maintain at 37°C with gentle agitation B->B2 D 4. Analysis & Calculation C->D C1 Aliquot samples at pre-set time points (e.g., 0, 5, 15, 30, 45 min) C->C1 C2 Terminate reaction immediately with acetonitrile C->C2 C3 Centrifuge to precipitate proteins C->C3 D1 Analyze supernatant via LC-MS/MS to measure parent compound depletion D->D1 D2 Plot Ln(% remaining) vs. Time D->D2 D3 Calculate half-life (t₁/₂) and intrinsic clearance (CLint) D->D3

Detailed Methodology
  • Preparation

    • Liver Microsomes: Use characterized and pooled liver microsomes from the species of interest (e.g., human, mouse) to minimize inter-individual variability [5].
    • Stock Solutions: Prepare a stock solution of this compound in a suitable solvent like DMSO. The final concentration of organic solvent in the incubation should typically be kept low (e.g., <1%) to avoid inhibiting metabolic enzymes [3] [1].
    • Cofactor Solution: Prepare a fresh NADPH-regenerating system or solution to provide the necessary cofactor for cytochrome P450 enzymes [5].
    • Pre-incubation: Pre-warm the incubation mixture (microsomes, buffer, and test compound) to 37°C before initiating the reaction [5].
  • Incubation

    • Initiation: Start the reaction by adding the NADPH cofactor [5].
    • Controls: Run essential control incubations in parallel:
      • Negative Control: Incubation without NADPH to assess for non-NADPH-dependent enzymatic degradation or chemical instability [5].
      • Blank Control: Incubation without the test compound to identify any interfering components in the analysis [5].
      • Positive Control: Incubation with a compound of known metabolic stability to ensure microsomal activity is as expected [5].
  • Sampling & Termination

    • Time Points: Collect aliquots from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes) [5].
    • Reaction Termination: Immediately add a quenching solvent (like ice-cold acetonitrile) to the aliquots to stop the enzymatic reaction [5].
    • Sample Processing: Centrifuge the quenched samples to precipitate proteins and obtain a clear supernatant for analysis [5].
  • Analysis & Calculation

    • Analytical Method: Analyze the supernatant using a sensitive technique like LC-MS/MS to quantify the disappearance of the parent this compound compound over time [5].
    • Data Processing:
      • Plot the natural logarithm of the percentage of this compound remaining versus time.
      • The gradient of the linear portion of this plot gives the elimination rate constant (k).
      • Calculate the in vitro half-life using: t₁/₂ = ln(2) / k [5].
      • Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (Volume of Incubation / mg of protein) * (ln(2) / t₁/₂) [5].

FAQs and Troubleshooting

  • Q1: The metabolic stability of this compound in my assay is lower than reported. What could be the cause?

    • A1: First, verify the activity of your liver microsomes by including a positive control compound with known clearance. Ensure your NADPH solution is fresh and active. Check the final concentration of organic solvent (like DMSO) in your incubation, as high levels can inhibit metabolic enzymes. Confirm the integrity and purity of your this compound stock solution.
  • Q2: Why might microsomal clearance data under-predict in vivo clearance?

    • A2: Microsomal assays primarily capture Phase I metabolism (e.g., Cytochrome P450). If this compound undergoes significant Phase II metabolism (like glucuronidation) or is metabolized by enzymes not present or fully active in microsomes (e.g., cytosolic enzymes), in vivo clearance may be higher [5]. Other factors include extra-hepatic metabolism (e.g., in the intestine or kidney) and active renal or biliary excretion [5].
  • Q3: When should I use hepatocytes instead of liver microsomes to study this compound metabolism?

    • A3: Use liver microsomes for a high-throughput, cost-effective initial screen focused on Phase I metabolic stability [5] [6]. Switch to hepatocytes for a more comprehensive profile, as they contain both Phase I and Phase II enzymes and better reflect the full cellular metabolic context. Hepatocytes are recommended for secondary screening on selected compounds and for metabolite profiling [5] [6].

References

L-Moses concentration response curve

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is L-Moses and what is its primary mechanism of action?

    • A: this compound is a specific inhibitor of the lysine acetyltransferase 2B (KAT2B) [1]. It was discovered through a CRISPR-Cas9 genetic screen and has been shown to be neuroprotective. Its primary mechanism involves attenuating neuronal cell death and reducing the activation of the pro-apoptotic protein CHOP, a key mediator of the unfolded protein response (UPR) triggered by Endoplasmic Reticulum (ER) stress [1].
  • Q2: What is a typical starting concentration for this compound in in vitro experiments?

    • A: Research studies have used concentrations of 12.5 µM for cortical neurons and 25 µM for dopaminergic neurons when pre-treating cells two days before inducing ER stress with Tunicamycin [1]. You should generate a dose-response curve in your specific model system to determine the optimal concentration.
  • Q3: Why might my dose-response curve show high variability or a poor fit?

    • A: This is a common issue. Potential causes include [2] [3]:
      • Deviating Control Values: Your negative control values may not align with the upper asymptote of the curve.
      • Outliers: Single observation outliers or systematic whole-curve outliers can significantly bias results.
      • Insufficient Data Points: Too few concentrations, especially in the no-effect and full-effect ranges, can prevent the model from fitting properly.
      • Incorrect Normalization: Normalizing data to control values that are deviating will lead to biased parameter estimates.

Experimental Protocols & Data Analysis

Detailed Protocol: Assessing this compound Neuroprotection

This protocol is adapted from the methodology in the foundational this compound research [1].

  • 1. Cell Culture and Differentiation:
    • Use human induced pluripotent stem cells (iPSCs).
    • Differentiate iPSCs into cortical-like neurons (e.g., using NGN2 induction over 14 days) or dopaminergic neurons (over 32-35 days).
  • 2. Drug Treatment:
    • Pre-treatment: Add this compound (e.g., 12.5 µM for cortical, 25 µM for dopaminergic neurons) to the culture medium two days before inducing ER stress.
    • ER Stress Induction: Treat neurons with 100 nM Tunicamycin (Tun) to inhibit glycoprotein synthesis and induce ER stress.
  • 3. Viability and ER Stress Assessment:
    • Cell Viability: Measure using an MTS assay or similar viability assay after Tun treatment [1].
    • ER Stress Marker: Quantify activation of the UPR by measuring CHOP protein levels (via western blot) or CHOP transcriptional activity (if using a reporter cell line) [1].
  • 4. Data Analysis:
    • Normalize viability data to untreated controls.
    • Fit a dose-response curve to the this compound concentration data to determine the half-maximal effective concentration (EC₅₀) for neuroprotection.
Key Quantitative Data on this compound

The table below summarizes core experimental data from the literature to guide your experiments [1].

Parameter Value (Cortical Neurons) Value (Dopaminergic Neurons) Notes / Assay Type
Effective Concentration 12.5 µM 25 µM Pre-treatment for 2 days prior to Tun challenge [1]
ER Stressor Tunicamycin (100 nM) Tunicamycin (100 nM) Standard concentration used to induce ER stress [1]
Primary Readout Attenuation of cell death Attenuation of cell death Measured by MTS assay [1]
Secondary Readout Reduced CHOP activation Reduced CHOP activation Measured by Western Blot / Reporter Assay [1]
Molecular Target KAT2B Inhibition KAT2B Inhibition Confirmed via genetic knockout and pharmacological inhibition [1]
Interpreting Dose-Response Curves

Understanding the curve you generate is critical. Here are the key parameters [4]:

  • EC₅₀ (Effective Concentration 50): The concentration of this compound that produces 50% of the maximal protective effect. A lower EC₅₀ indicates higher potency [4].
  • Efficacy: The maximum protective effect this compound can achieve, regardless of concentration [4].
  • Hill Slope: The steepness of the curve. A steeper curve suggests greater cooperativity in the drug's action [4].

It is crucial to distinguish between potency (EC₅₀) and efficacy (maximal effect). A compound can be very potent (low EC₅₀) but have low efficacy, meaning it starts working at a low concentration but doesn't provide strong protection [4].

Troubleshooting Guide

Problem: Deviating Control Values in Curve Fitting
  • Issue: The measured values for your negative (solvent) controls are significantly higher or lower than the response values for the low, no-effect concentrations of this compound, causing a biased curve fit [2].
  • Solution Strategy:
    • First, ensure your experimental design includes at least two concentration points in the clear "no-effect" range to properly define the upper asymptote [2].
    • If controls still deviate, one recommended strategy is to omit the control values before fitting the log-logistic (4-parameter logistic, 4pLL) model, allowing the upper asymptote to be defined by the no-effect data points [2].
    • As a default, the 4pLL model is a good starting point for fitting [2].
Problem: Outliers in Dose-Response Data
  • Issue: Individual data points or an entire replicate curve are abnormally distant from the rest, compromising the curve fit and Relative Potency (RP) estimation [3].
  • Solution Strategy:
    • For single-point outliers: Use the ROUT method (available in GraphPad Prism), which has been shown to outperform other common tests. It is acceptable to remove outliers flagged by this method to reduce bias [3].
    • For whole-curve outliers: Detection is more challenging. If multiple outliers are detected within the same replicate curve using the ROUT method, consider excluding that entire curve. Currently, there is no universally reliable test for whole-curve outliers, so visual inspection remains important [3].

This compound Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow.

G ER_Stress ER_Stress UPR_Activation UPR_Activation ER_Stress->UPR_Activation CHOP_Activation CHOP_Activation UPR_Activation->CHOP_Activation Neuronal_Death Neuronal_Death CHOP_Activation->Neuronal_Death L_Moses L_Moses L_Moses->CHOP_Activation Inhibits

Diagram 1: this compound acts by inhibiting the CHOP-mediated apoptotic pathway triggered by ER stress [1].

G A Differentiate iPSCs into Cortical/Dopaminergic Neurons B Pre-treat with this compound (2 days) A->B C Induce ER Stress with Tunicamycin (100 nM) B->C D Incubate (e.g., 24-48 hours) C->D E Assay Endpoints: • Cell Viability (MTS) • CHOP Activation (Western Blot) D->E F Generate & Analyze Dose-Response Curve E->F

Diagram 2: Key steps for a typical experiment evaluating the neuroprotective effect of this compound [1].

I hope this structured technical resource provides a solid foundation for your support center. The experimental protocols and troubleshooting advice are based on current peer-reviewed literature, giving your users a reliable starting point for their work with this compound.

References

L-Moses Selectivity and Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative data available for L-Moses, which is a high-affinity, cell-permeable inhibitor for the PCAF (KAT2B) and GCN5 (KAT2A) bromodomains [1] [2] [3].

Table 1: In Vitro Binding Affinity

Target Bromodomain Assay Type Potency (Kd or Ki) Citation
PCAF (KAT2B) BROMOscan Kd = 48 nM [2]
PCAF (KAT2B) HTRF Binding Assay Ki = 47 nM [1] [2]
PCAF (KAT2B) Isothermal Titration Calorimetry (ITC) Kd = 126 nM [2] [3]
GCN5 (KAT2A) BROMOscan Kd = 220 nM [2]
GCN5 (KAT2A) Isothermal Titration Calorimetry (ITC) Kd = 600 nM [1] [2]

Table 2: Cellular Activity & Off-Target Profile

Parameter Assay/Description Result / Value Citation
Cellular Target Engagement (PCAF) NanoBRET (vs. truncated PCAF Brd) IC50 = 220 nM [2]
Cellular Target Engagement (PCAF) NanoBRET (vs. full-length PCAF) IC50 = 1.2 µM [2]
Selectivity vs. BRD4 Binding Assays >4,500-fold [1] [2]
Selectivity vs. Other Bromodomains Panel of 48 human bromodomains (DSF & BROMOscan) No significant activity except for GCN5 [1] [4] [3]. [1] [4]
Key Off-Targets GPCR Panel (130 targets) Binds to Opioid receptors (Mu: 100 nM; Kappa: 1.1 µM) and the 5-HT transporter (220 nM) at 10 µM [2]. [2]
Cytotoxicity Viability in PBMCs (24 hr) No observed cytotoxicity at up to 10 µM [1] [2]. [1] [2]

Experimental Protocols & Best Practices

To ensure the reliability of your data, here are the key experimental protocols and recommendations from the literature.

1. Recommended Cellular Assay: NanoBRET Target Engagement This protocol measures the displacement of a NanoLuc-tagged PCAF bromodomain from Halo-tagged histone H3.3 in living HEK293 cells [2].

  • Cell Line: HEK293 cells.
  • Key Reagents:
    • Constructs expressing Nluc-PCAF bromodomain (truncated or full-length) and HaloTag-H3.3.
    • This compound and its inactive enantiomer, D-Moses (negative control).
  • Workflow:
    • Co-transfect cells with the Nluc-PCAF and HaloTag-H3.3 constructs.
    • Allow 24-48 hours for expression.
    • Treat cells with a titration of this compound (e.g., 0.001 µM to 10 µM) and the negative control D-Moses.
    • Add the NanoBRET 618 substrate and the HaloTag ligand.
    • Incubate for the recommended time (as per Promega protocol).
    • Measure both donor (450 nm) and acceptor (610 nm) emission to calculate the BRET ratio.
    • Plot the BRET ratio against the compound concentration to determine the IC50 value.

2. Essential Controls

  • Use the Negative Control: Always include the inactive enantiomer D-Moses in your experiments. This controls for any off-target or non-specific effects caused by the compound's chemical structure that are unrelated to bromodomain binding [4] [2] [5].
  • Consider an Orthogonal Probe: For critical studies, you may use GSK4027, a chemical probe with a different chemotype that also targets PCAF/GCN5 bromodomains. This helps confirm that observed phenotypes are on-target [6] [5].

Troubleshooting Common Issues

Here are solutions to problems frequently encountered when working with this compound.

  • FAQ 1: The cellular phenotype I observe with this compound is weak or requires high concentrations. Why? This is a known characteristic of this compound. The affinity for the full-length PCAF protein in cells is in the low micromolar range (IC50 ~1.2 µM) [2] [5]. Expert reviews on Chemicalprobes.org also note that its cellular potency is weaker compared to other probes like GSK4027 [4] [5]. It is crucial to use the D-Moses control to confirm that any effect at high concentrations is indeed on-target.

  • FAQ 2: How can I be sure my results are specific to PCAF/GCN5 inhibition and not other bromodomains? this compound has been profiled against a panel of 48 bromodomains and showed excellent selectivity, with significant binding only to PCAF and its close homolog GCN5 [1] [3]. However, it is difficult to distinguish between PCAF and GCN5 functions with this probe, as it inhibits both [4] [5]. For studies requiring single-target specificity, genetic approaches are recommended.

  • FAQ 3: Are there any critical off-targets I should be aware of outside the bromodomain family? Yes. While selective within the bromodomain family, this compound shows activity against opioid receptors and the 5-HT (serotonin) transporter in a GPCR panel [2]. If your research involves neurological or signaling pathways related to these targets, you must interpret your data with caution and use the D-Moses control rigorously.

Experimental Workflow Diagram

The following diagram outlines the key steps and considerations for a cellular experiment using this compound.

start Define Experimental Goal step1 Design Experiment with Controls start->step1 step2 Perform Target Engagement Assay (e.g., NanoBRET) step1->step2 step3 Treat with this compound & D-Moses step2->step3 step4 Measure & Analyze Data step3->step4 step5 Interpret Results with Caution step4->step5 ctrl1 Essential Controls: - D-Moses (negative control) - Orthogonal probe (e.g., GSK4027) ctrl1->step1 ctrl2 Key Considerations: - Cellular IC50 is ~1.2 µM - Check for opioid/5-HT off-targets - Cannot distinguish PCAF vs. GCN5 ctrl2->step5

References

L-Moses and Cytotoxicity Testing: Current Research Status

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm that L-Moses is a specific inhibitor of the KAT2B enzyme and has been investigated for its neuroprotective properties. The key findings from the current literature are summarized in the table below.

Aspect Details from Research
Compound Identity KAT2B (Lysine Acetyltransferase 2B) inhibitor [1].
Reported Activity Attenuates Tunicamycin-mediated neuronal cell death in cortical and dopaminergic neurons derived from human iPSCs [1].
Tested Cell Types Human iPSC-derived cortical neurons and dopaminergic neurons [1].
Reported Cytotoxicity Demonstrated neuroprotective effects (reduced cytotoxicity) in specific disease models [1]. No data was found on its effects on PBMCs.
Suggested Role Identified as a potential therapeutic target for neurodegenerative diseases [1].

Proposed General Workflow for PBMC Cytotoxicity Testing

In the absence of a direct protocol, the following workflow and general principles can guide your experimental design. This approach adapts common cytotoxicity assessment methods [2] [3] [4] to the question of this compound.

PBMC Isolation\n(Density Gradient Centrifugation) PBMC Isolation (Density Gradient Centrifugation) Cell Culture & Plating\n(Seed cells in multi-well plates) Cell Culture & Plating (Seed cells in multi-well plates) PBMC Isolation\n(Density Gradient Centrifugation)->Cell Culture & Plating\n(Seed cells in multi-well plates) Compound Treatment\n(Apply this compound concentration range) Compound Treatment (Apply this compound concentration range) Cell Culture & Plating\n(Seed cells in multi-well plates)->Compound Treatment\n(Apply this compound concentration range) Incubation Period\n(24-72 hours) Incubation Period (24-72 hours) Compound Treatment\n(Apply this compound concentration range)->Incubation Period\n(24-72 hours) Viability/Cytotoxicity Assay\n(e.g., MTS, LDH, Flow Cytometry) Viability/Cytotoxicity Assay (e.g., MTS, LDH, Flow Cytometry) Incubation Period\n(24-72 hours)->Viability/Cytotoxicity Assay\n(e.g., MTS, LDH, Flow Cytometry) Data Analysis\n(IC50 calculation, Statistical testing) Data Analysis (IC50 calculation, Statistical testing) Viability/Cytotoxicity Assay\n(e.g., MTS, LDH, Flow Cytometry)->Data Analysis\n(IC50 calculation, Statistical testing) Interpret Results Interpret Results Data Analysis\n(IC50 calculation, Statistical testing)->Interpret Results PBMC Donor PBMC Donor PBMC Donor->PBMC Isolation\n(Density Gradient Centrifugation) This compound Stock Solution This compound Stock Solution This compound Stock Solution->Compound Treatment\n(Apply this compound concentration range) Positive Control\n(e.g., Cytotoxic drug) Positive Control (e.g., Cytotoxic drug) Positive Control\n(e.g., Cytotoxic drug)->Compound Treatment\n(Apply this compound concentration range) Vehicle Control\n(e.g., DMSO) Vehicle Control (e.g., DMSO) Vehicle Control\n(e.g., DMSO)->Compound Treatment\n(Apply this compound concentration range)

Based on the workflow above, here are the detailed methodologies and key considerations for your experiment:

  • 1. PBMC Isolation and Culture

    • Isolate PBMCs from fresh whole blood or buffy coats from healthy donors using a Ficoll-Paque density gradient centrifugation method [3] [4].
    • Culture the isolated PBMCs in appropriate media, such as RPMI 1640, supplemented with serum (e.g., 5-10% FBS) and antibiotics (e.g., 1% Penicillin-Streptomycin) [3] [4]. Some protocols also add 1% L-glutamine [4].
    • Plate the cells in 96-well or 24-well plates at a standardized density. A common seeding density is 5 x 10⁵ cells per well for a 24-well plate [3], which can be scaled down for 96-well formats.
  • 2. Compound Treatment

    • Prepare a concentration range of this compound. The neuroprotection study used concentrations of 12.5 μM and 25 μM in neurons [1], which provides a starting point. You should test a wider range (e.g., 1 μM to 100 μM or higher) to establish a dose-response curve.
    • Pre-treatment: The cited study added this compound two days before applying another stressor (Tunicamycin) [1]. You may need to investigate both pre-treatment and concurrent treatment schedules.
    • Controls: It is critical to include both a vehicle control (e.g., the solvent used to dissolve this compound, such as water or DMSO at a non-toxic concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic drug like staurosporine) to validate your assay system [3].
  • 3. Cytotoxicity and Viability Assessment (After 24-72 hours) Assess cell health using one or more of these standard assays:

    • Metabolic Activity Assay: Use assays like MTS or XTT to measure cellular metabolic activity as a proxy for viability [1] [5].
    • Membrane Integrity Assay: Measure the release of Lactate Dehydrogenase (LDH) from damaged cells into the culture supernatant [3].
    • Viability Staining and Flow Cytometry: Use flow cytometry to distinguish live, dead, and apoptotic cells. This can be done by staining with:
      • Propidium Iodide (PI) or other viability dyes to identify dead cells with compromised membranes [2].
      • Annexin V to detect early-stage apoptotic cells [2].
    • Inflammatory Markers: Since PBMCs are immune cells, you can also investigate immunomodulatory effects by measuring cytokine levels (e.g., IL-6, IL-1β) in the supernatant using ELISA [3].

Frequently Asked Questions

  • Why is there no established protocol for this compound on PBMCs? The current scientific literature focuses on this compound as a neuroprotective agent. Its effects on the immune system, specifically on PBMCs, appear to be an unexplored area of research. Your work could help fill this knowledge gap.

  • What is a common pitfall in cytotoxicity testing, and how can I avoid it? A common issue is inconsistency between sample batches, sometimes traced back to residual substances from manufacturing or cleaning processes [5]. To avoid this:

    • Ensure this compound and all reagents are prepared fresh and consistently.
    • Fully characterize your test articles (compound concentration, solubility, stability).
    • Include internal controls in every experiment to check for assay performance.

References

Binding Affinity & Selectivity Profile of L-Moses

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomain Target Binding Affinity (Kd or Ki) Experimental Method Key Cross-reactivity Notes
PCAF (KAT2B) Ki = 47 nM [1] Not Specified [1] Primary high-affinity target. [1]
GCN5 (KAT2A) Kd = 600 nM [2] Isothermal Titration Calorimetry (ITC) [2] Direct cross-reactivity within the same family; ~13-fold lower affinity than for PCAF. [2]
GCN5 (KAT2A) Kd = 126 nM (alternative data point) [2] BROMOscan assay [2] Highlights how affinity values can vary between measurement techniques.
BRD4 (BET Family) >4500-fold selectivity over BRD4 [1] Panel against 48 bromodomains [1] No significant activity against this major bromodomain family. [1]

| PfGCN5 (Plasmodium falciparum) | N/A | In silico docking [3] | Predicted to bind via conserved Asn1436, suggesting potential cross-reactivity with parasitic bromodomains. [3] | | TgGCN5b (Toxoplasma gondii) | Functional inhibition observed [4] | In vitro binding assay [4] | Inhibits association with acetylated histones; anti-parasitic activity reversed by GCN5b overexpression. [4] |

Experimental Context & Applications

The binding data for L-Moses is supported by its use in various experimental protocols, demonstrating its practical utility as a chemical probe.

  • In Vitro Binding Assays: The foundational selectivity of this compound was established by screening against a panel of 48 bromodomains, showing significant activity only for PCAF and its paralog GCN5 [1]. In studies on Toxoplasma gondii, this compound interfered with the binding of the recombinant TgGCN5b bromodomain to acetylated histone ligands in vitro [4].

  • Cellular Phenotypic Assays: In mammalian cell lines (e.g., H1299), this compound was used as a control in the AceTAG system. Co-incubation with increasing concentrations of this compound was shown to decrease targeted acetylation, confirming that the observed effects are dependent on specific bromodomain binding [5]. Furthermore, this compound inhibited Tunicamycin-induced neuronal cell death by reversing associated transcriptional changes [1].

  • Anti-Parasitic Activity: this compound exhibits potent activity against Toxoplasma gondii tachyzoites in vitro. A key experiment demonstrating target specificity showed that parasites engineered to overexpress the wild-type GCN5b bromodomain had a decreased sensitivity to this compound, confirming that its anti-parasitic activity is mediated through specific binding to the GCN5b bromodomain [4].

Key Considerations for Researchers

  • Primary Use as a Dual PCAF/GCN5 Probe: this compound is best characterized as a dual inhibitor for the PCAF/GCN5 bromodomain family [2]. It serves as an excellent tool for probing the biological functions of this specific subfamily, but may not be suitable for studies requiring discrimination between PCAF and GCN5.

  • Technique-Dependent Affinity Values: The measured binding affinity (Kd) for GCN5 can vary depending on the assay method, as shown in the table. Researchers should consider this technical variability when comparing data across different studies [2].

  • Utility in Parasitic Models: The activity of this compound against bromodomains in pathogens like Plasmodium and Toxoplasma suggests its potential as a chemical probe for investigating epigenetic mechanisms in infectious diseases [4] [3].

Visualizing this compound Selectivity and Cross-reactivity

The diagram below summarizes the core selectivity profile and functional consequences of this compound binding.

This compound is a selective chemical probe primarily targeting the PCAF/GCN5 bromodomain family. Its defined cross-reactivity and high selectivity make it a valuable tool for epigenetic research.

References

L-Moses vs other PCAF inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PCAF Inhibitors

Inhibitor Name / Class Molecular Target Key Activity / Potency Selectivity Profile Key Experimental Evidence & Applications
L-Moses (e.g., L-45) PCAF/GCN5 Bromodomain (Brd) [1] First potent, cell-active inhibitor; disrupts PCAF-Brd histone H3.3 interaction in cells [1]. Highly selective for PCAF/GCN5 Brd subfamily; co-crystal structure with PfGCN5 rationalizes selectivity [1]. Neuroprotection: Attenuates neuronal cell death & UPR activation in human iPSC-derived cortical & dopaminergic neurons [2]. Good permeability, metabolic stability, no cytotoxicity in PBMCs [1] [2].
Benzamide Derivatives (e.g., Compound 17) PCAF Histone Acetyltransferase (HAT) domain [3] Inhibits PCAF HAT activity; more active than Anacardic acid at 100 μM in vitro [3]. Varies; some derivatives show cytotoxicity across multiple cancer cell lines [3]. Cytotoxicity: Active against human colon (HCT 116, IC₅₀: 29.17 μM), lung (A549, IC₅₀: 32.09 μM) cancer cells [3]. Improved cell permeability vs. Anacardic acid [3].
Anacardic Acid PCAF HAT, p300, Tip60 (HAT domains) [3] Non-competitive inhibitor of PCAF HAT; compelling activity [3]. Broad; inhibits multiple HAT families (p300, PCAF, Tip60) [3]. Limitation: Poor cell permeability limits practical application, though it shows cytotoxicity & radiosensitization [3].
Salidroside PCAF protein [4] Binds PCAF, inhibiting its activity; reduces TNF-α-induced inflammation & ER stress in chondrocytes [4]. Not fully defined; exhibits anti-inflammatory & anti-apoptotic effects via NF-κB & ER stress pathways [4]. In Vivo Efficacy: Ameliorates disease development in a mouse model of osteoarthritis (DMM model) [4].
Isothiazolones PCAF HAT [4] Potent inhibitors of PCAF [4]. Low; significant off-target activity due to high chemical reactivity with thiol groups [4]. Limitation: High cytotoxicity limits research utility and therapeutic potential [4].

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

Protocol: Demonstrating Neuroprotective Efficacy of this compound

This protocol is based on the study that identified this compound as neuroprotective [2].

  • Cell Culture: Human induced pluripotent stem cells (iPSCs) were differentiated into cortical-like neurons (iNeurons) or dopaminergic neurons.
  • ER Stress Induction: Neurons were treated with Tunicamycin (Tun), a glycoprotein synthesis inhibitor that induces ER stress and neuronal death. Typical concentration was 100 nM for cortical neurons.
  • This compound Treatment: Neurons were pre-treated with this compound (e.g., 12.5-25 μM) two days before the onset of Tun challenge.
  • Viability Assessment: Cell viability was measured using the MTS assay, a colorimetric method for assessing metabolic activity.
  • ER Stress Measurement: Activation of the unfolded protein response (UPR) was monitored by quantifying levels of the pro-apoptotic transcription factor CHOP (DDIT3), often via qPCR or using a reporter cell line.

The experimental workflow for this protocol can be visualized as follows:

G Start Differentiate human iPSCs A Into cortical or dopaminergic neurons Start->A B Pre-treat with this compound (12.5-25 µM) A->B C Induce ER stress with Tunicamycin (100 nM) B->C D Assay endpoints: - MTS Viability - CHOP Level (qPCR) C->D

Protocol: Characterizing this compound as a PCAF Bromodomain Chemical Probe

This protocol outlines the key experiments used to validate this compound as a selective chemical probe [1].

  • Biochemical Affinity & Selectivity: Iterative cycles of rational inhibitor design and biophysical characterization (e.g., isothermal titration calorimetry, surface plasmon resonance) were used to optimize potency.
  • Structural Biology: A co-crystal structure of this compound bound to the homologous bromodomain from Plasmodium falciparum GCN5 (PfGCN5) was solved to rationalize its high selectivity.
  • Cellular Target Engagement: Disruption of the PCAF-histone interaction in a live-cell setting was demonstrated using a nanoBRET assay.
  • Drug-like Properties: Cell permeability was assessed in Caco-2 assays, metabolic stability was tested in human and mouse liver microsomes, and general cytotoxicity was evaluated in peripheral blood mononuclear cells (PBMCs).

The discovery and validation pipeline is summarized below:

G Design Rational Inhibitor Design Synthesis Synthesis of L-45 (this compound) Design->Synthesis Biochem Biophysical Characterization (Affinity, Selectivity) Synthesis->Biochem Struct Co-crystal Structure with PfGCN5 Biochem->Struct Cell Cellular NanoBRET Assay (Target Engagement) Struct->Cell DMPK DMPK Profiling (Permeability, Stability) Cell->DMPK

Conclusion and Research Implications

For researchers, the choice between these inhibitors depends heavily on the biological question and experimental context:

  • For targeting the PCAF bromodomain with high selectivity in cellular or animal models, particularly in neuroscience research, This compound is the superior and best-validated tool compound currently available [1] [2].
  • If your goal is to inhibit the HAT catalytic activity of PCAF, the benzamide derivatives represent a more cell-permeable alternative to Anacardic Acid, though with a potentially different cytotoxicity profile [3].
  • Salidroside presents a natural product option with demonstrated in vivo efficacy in an inflammatory disease model (osteoarthritis), acting through PCAF inhibition among other pathways [4].

References

L-Moses bromodomain inhibitor specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Specificity and Binding Affinity

The core validation data for L-Moses is presented in the table below, which compiles key quantitative findings from biophysical and cellular assays.

Assay Type Target Result (Ki/KD/IC₅₀) Context and Purpose
HTRF Binding Competition [1] PCAF Bromodomain Ki = 47 nM Measures direct binding affinity in a cell-free system.
BROMOscan [1] PCAF Bromodomain KD = 48 nM Assesses binding affinity across a wide range of bromodomains.
BROMOscan [1] GCN5 Bromodomain KD = 220 nM Assesses binding affinity across a wide range of bromodomains.
Isothermal Titration Calorimetry (ITC) [1] PCAF Bromodomain KD = 126 nM Confirms binding affinity and provides thermodynamic data.
Isothermal Titration Calorimetry (ITC) [1] GCN5 Bromodomain KD = 600 nM Confirms binding affinity and provides thermodynamic data.
Cellular NanoBRET [1] PCAF Bromodomain IC₅₀ = 220 nM Measures displacement from histones in live cells, confirming cellular target engagement.
Cellular Pull-Down [1] Full-length PCAF IC₅₀ = 660 nM Competes with immobilized this compound to pull down full-length protein from cell lysates.
Cellular Pull-Down [1] Full-length GCN5 IC₅₀ = 220 nM Competes with immobilized this compound to pull down full-length protein from cell lysates.
BROMOscan Selectivity [2] [1] BRD4 (BD1) ~4500-fold selectivity vs. PCAF Demonstrates exceptional specificity by showing negligible activity against a major BET protein.

Experimental Protocols for Key Assays

For researchers seeking to replicate or understand the validation methodologies, here are the protocols for two critical experiments.

  • BROMOscan Selectivity Assay: This high-throughput method quantitatively evaluates a compound's interaction with a diverse panel of bromodomains [1].

    • Principle: Bromodomains are expressed as T7 phage-fused proteins.
    • Incubation: The protein is incubated with the test compound (this compound) and a immobilized ligand.
    • Detection: Bound phage is detected using Quant-iT PicoGreen dye, which fluoresces upon interaction with phage DNA.
    • Data Analysis: The signal reduction compared to a DMSO control is used to calculate the dissociation constant (KD), providing a precise measure of binding affinity for each bromodomain in the panel.
  • Cellular NanoBRET Target Engagement: This assay confirms that this compound effectively engages its intended target within the complex environment of a living cell [1].

    • Cell Line: HEK293 cells.
    • Transfection: Cells are engineered to express a NanoLuc-tagged version of the PCAF bromodomain.
    • Treatment: Cells are treated with a cell-permeable fluorescent tracer that binds to the bromodomain and generates a BRET (Bioluminescence Resonance Energy Transfer) signal.
    • Competition & Measurement: Cells are then treated with this compound. As it competes with the tracer for binding to the bromodomain, the BRET signal decreases. The IC₅₀ value (220 nM) is calculated from this dose-dependent signal reduction.

Functional Validation in Disease Models

Beyond binding assays, this compound has been functionally validated in a disease-relevant context, demonstrating its utility as a research tool.

A 2023 study in Scientific Reports used this compound to investigate neuronal cell death [3]. The research followed the workflow below, ultimately showing that this compound provides neuroprotection by attenuating the unfolded protein response.

architecture Start Start: CRISPR-Cas9 Screen Neurons iPSC-derived Human Cortical Neurons Start->Neurons Tun Tunicamycin Treatment (Induces ER Stress) Neurons->Tun Screen Druggable Genome sgRNA Library Screen Tun->Screen Hit Hit Identification: KAT2B (PCAF) Knockout is Neuroprotective Screen->Hit Valid Pharmacological Validation with this compound Hit->Valid Result Result: this compound attenuates neuronal cell death and CHOP activation Valid->Result

Key Distinctions and Applications

  • This compound vs. BET Inhibitors: this compound and BET inhibitors like JQ1 target different epigenetic "reader" proteins [4] [5]. This compound is highly selective for PCAF/GCN5, while BET inhibitors (e.g., I-BET151, JQ1) target BRD2, BRD3, BRD4, and BRDT [6] [7] [8]. This makes them tools for investigating distinct biological pathways and diseases.
  • Using the Negative Control: For rigorous research, it is recommended to use D-Moses, the enantiomeric negative control of this compound, which has much lower affinity for PCAF/GCN5 [1]. This helps confirm that observed biological effects are due to specific target engagement and not off-target activity.

References

L-Moses Validation Data & Expert Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular validation data for L-Moses, alongside its primary alternative, the chemical probe GSK4027 [1] [2].

Property This compound GSK4027 (Alternative Probe)
Target KAT2B/PCAF & KAT2A/GCN5 Bromodomains [3] [1] [2] KAT2B/PCAF & KAT2A/GCN5 Bromodomains [2]

| Biochemical Potency (Kd/Ki) | PCAF Kd: 48 nM (BROMOscan) [3] PCAF Ki: 47 nM (HTRF assay) [3] GCN5 Kd: 220 nM (BROMOscan) [3] | Kd: 1.4 nM for both PCAF & GCN5 (BROMOscan) [2] | | Cellular Potency (IC50) | PCAF NanoBRET IC50: 220 nM (truncated protein) [3] PCAF NanoBRET IC50: 1.2 µM (full-length protein) [3] | Information not available in search results | | Selectivity | >4,500-fold selective over BRD4 [3]. Selective across 48 human bromodomains in a thermal shift assay panel [1]. | Information not available in search results | | Off-Target Activity | Binds to Opioid receptors (Mu OPRM1 Ki: 100 nM) and the 5-HT transporter (Ki: 220 nM) in a 130-target panel [3]. | Information not available in search results | | Negative Control | D-Moses (inactive enantiomer) [3] | Information not available in search results | | Expert Consensus (SERP) | Mixed. Rated as a useful tool with good selectivity and cellular activity by some experts, but others note its weaker cellular potency and prefer GSK4027 [1]. | Recommended by experts as the best-in-class probe due to superior potency and characterization [1]. |

Detailed Experimental Protocols

The validation of this compound involved several key experiments. Here are the methodologies for the core assays cited in the data above.

  • BROMOscan Assay (Selectivity & Biochemical Potency)

    • Purpose: To determine the binding affinity (Kd) and selectivity of this compound across a wide panel of bromodomains [3] [2].
    • Methodology: This high-throughput assay, offered by DiscoverX, uses a competition binding format. Bromodomain proteins are tagged and immobilized. The probe is tested across a concentration range to compete with a fixed concentration of a universal ligand. The Kd value is calculated based on the displacement curve [2].
  • NanoBRET Assay (Cellular Target Engagement)

    • Purpose: To demonstrate that this compound can enter cells and engage with its intended target in a live-cell context [3].
    • Methodology: A NanoLuc luciferase-tagged PCAF bromodomain is expressed in HEK293 cells. A HaloTag-labeled histone H3.3 protein (the native binding partner) is also expressed. The this compound probe is added to the cells at varying concentrations. If this compound engages the PCAF bromodomain, it disrupts the interaction with H3.3, leading to a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal. The IC50 is calculated from this dose-response curve [3].
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To provide a label-free measurement of the binding affinity (Kd) and thermodynamics between this compound and the purified PCAF/GCN5 bromodomains [3].
    • Methodology: The purified bromodomain protein is placed in the sample cell. The this compound probe is injected into the cell in a series of aliquots. The instrument measures the heat released or absorbed with each injection. By analyzing the heat change as a function of the molar ratio, the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding interaction are directly determined [3].

Research Applications & Pathway

This compound has been utilized in functional studies to investigate the biological roles of its target proteins. A prominent example is its use in a study exploring mechanisms of neuronal cell death [4].

The following diagram illustrates the signaling pathway discovered in that study, which outlines the proposed mechanism of action for this compound's neuroprotective effect.

G Tun Tunicamycin ER_Stress ER Stress & UPR Activation Tun->ER_Stress CHOP CHOP Expression (Pro-apoptotic signal) ER_Stress->CHOP Neuronal_Death Neuronal Cell Death CHOP->Neuronal_Death KAT2B KAT2B (PCAF) Bromodomain KAT2B->CHOP Promotes L_Moses This compound Inhibition L_Moses->KAT2B Inhibits Protection Attenuated Neuronal Death L_Moses->Protection

In this model, the induction of ER stress by Tunicamycin leads to the activation of the pro-apoptotic protein CHOP and ultimately neuronal death. The study found that this compound, by inhibiting the KAT2B bromodomain, attenuates this pathway and provides neuroprotection [4].

Key Conclusions for Researchers

  • For studies requiring high cellular potency, the evidence suggests that GSK4027 may be a more reliable chemical probe than this compound, as it is explicitly recommended by experts on the Chemical Probes Portal for its superior profile [1].
  • This compound remains a valuable and well-characterized tool, especially for proof-of-concept studies. Its selectivity within the bromodomain family is excellent, and its inactive enantiomer (D-Moses) provides a robust negative control [3].
  • Critical consideration of off-target effects is necessary. Researchers should account for this compound's affinity for opioid and serotonin transporters in the experimental design and data interpretation, particularly in neuronal models [3].

References

L-Moses phenotypic comparison other epigenetic inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses: A Selective KAT2B Inhibitor

The search identified one primary research article that details the discovery and initial validation of this compound. The key characteristics from this study are summarized below [1].

Feature Description of this compound
Target Lysine Acetyltransferase 2B (KAT2B, also known as PCAF)
Primary Mechanism Inhibition of KAT2B histone acetyltransferase activity
Reported Phenotypic Effect Attenuation of Tunicamycin-mediated neuronal cell death and reduction of CHOP activation (a key pro-apoptotic factor in the Unfolded Protein Response).
Biological Context Neuroprotection in human iPSC-derived cortical and dopaminergic neurons under Endoplasmic Reticulum (ER) stress.
Reported Specificity Described as highly specific for the malaria parasite Plasmodium falciparum's epigenetic machinery; mammalian cell cytotoxicity was not the focus of the identified study.

Experimental Workflow for this compound

The data for this compound was generated through the following experimental process, which provides a methodology that could be used for comparative studies [1].

CRISPR-Cas9 Genetic Screen    (Druggable Genome Library) CRISPR-Cas9 Genetic Screen    (Druggable Genome Library) Hit Validation    (Arrayed CRISPR Knockout) Hit Validation    (Arrayed CRISPR Knockout) CRISPR-Cas9 Genetic Screen    (Druggable Genome Library)->Hit Validation    (Arrayed CRISPR Knockout) Identification of KAT2B    as a Key Regulator of ER Stress Identification of KAT2B    as a Key Regulator of ER Stress Hit Validation    (Arrayed CRISPR Knockout)->Identification of KAT2B    as a Key Regulator of ER Stress Pharmacological Inhibition    (this compound Treatment) Pharmacological Inhibition    (this compound Treatment) Identification of KAT2B    as a Key Regulator of ER Stress->Pharmacological Inhibition    (this compound Treatment) Downstream Phenotypic & Molecular Analysis Downstream Phenotypic & Molecular Analysis Pharmacological Inhibition    (this compound Treatment)->Downstream Phenotypic & Molecular Analysis Neuronal Viability Assays (e.g., MTS) Neuronal Viability Assays (e.g., MTS) Downstream Phenotypic & Molecular Analysis->Neuronal Viability Assays (e.g., MTS) CHOP Protein Level Analysis (Western Blot) CHOP Protein Level Analysis (Western Blot) Downstream Phenotypic & Molecular Analysis->CHOP Protein Level Analysis (Western Blot) Transcriptional Profiling (BRB-seq) Transcriptional Profiling (BRB-seq) Downstream Phenotypic & Molecular Analysis->Transcriptional Profiling (BRB-seq) Proteomic & Acetylomic Analysis (Mass Spec) Proteomic & Acetylomic Analysis (Mass Spec) Downstream Phenotypic & Molecular Analysis->Proteomic & Acetylomic Analysis (Mass Spec)

Current Limitations and Suggested Research Paths

The search results highlight a significant gap for a direct and comprehensive phenotypic comparison between this compound and other epigenetic inhibitors.

  • Limited Comparative Data: The identified study on this compound is a primary discovery research paper. It establishes the compound's function but does not include a head-to-head comparison with established epigenetic inhibitors like HDAC or DNMT inhibitors [1].
  • Broad Scope of Other Inhibitors: The other search results confirm that the field of epigenetic inhibitors is vast, with many approved drugs and others in clinical trials targeting DNMT, HDAC, EZH2, and more [2] [3]. A direct comparison with this compound in a relevant model system has not been published in the sources I obtained.

To build the comparison guide you require, I suggest you consider these approaches:

  • Consult Specialized Databases: Search for side-by-side drug profiles on dedicated platforms like Cortellis Drug Discovery Intelligence or GlobalData, which are mentioned in one of the search results as sources for such analyses [4].
  • Review Broader Comparative Studies: Look for recent review articles in high-impact journals that systematically compare the mechanisms, efficacy, and safety profiles of next-generation epigenetic inhibitors, including KAT2B targets.
  • Explore Preprint Servers: Check platforms like bioRxiv for preliminary research reports that might contain comparative data not yet published in peer-reviewed journals.

References

L-Moses probe quality chemicalprobes.org review

Author: Smolecule Technical Support Team. Date: February 2026

L-Moses Probe Summary and Comparison

The table below summarizes the key characteristics of this compound and compares it with its main alternative, GSK4027, based on expert reviews [1].

Feature This compound GSK4027 (Alternative)
Primary Target PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [1] [2] PCAF/GCN5 bromodomains [1]
Potency (In Vitro) KD = 48 nM (PCAF, BROMOscan) [1] [2]; Ki = 47 nM (PCAF, HTRF) [1] [2] Potent (specific values not provided in reviews) [1]
Cellular Potency IC50 = 220 nM - 1.2 µM (NanoBRET, varies by construct) [1] [2] Better cellular potency profile [1]
Selectivity Highly selective across bromodomain family (48/48 tested) [1] [2]. Off-targets: Opioid receptors & 5-HT transporter [2]. Greater confidence in selective on-target action in cells [1]
Cellular Activity Confirmed via NanoBRET and target pull-down [1] [2] Robust cellular activity [1]
Key Limitations Cellular potency significantly weaker than GSK4027; selectivity against non-bromodomain targets less characterized [1] Presented as the best-in-class probe for PCAF/GCN5 in one review [1]
Expert Consensus A useful tool for probing PCAF/GCN5 bromodomain function [1] Currently represents the best probe for PCAF-Brd/GCN5 [1]

Experimental Data & Validation

The quality of this compound is supported by data from multiple orthogonal assays.

In Vitro Validation

This compound was validated through several biophysical and biochemical techniques to confirm its binding to the target bromodomains [1] [2].

  • Assay Type: BROMOscan (competitive binding assay)
  • Target: PCAF bromodomain
  • Result: KD = 48 nM [1] [2]
  • Assay Type: HTRF binding competition assay
  • Target: PCAF bromodomain
  • Result: Ki = 47 nM [1] [2]
  • Assay Type: Isothermal Titration Calorimetry (ITC)
  • Target: PCAF bromodomain
  • Result: KD = 126 nM [1] [2]
Selectivity Assessment

A key strength of this compound is its high selectivity within the bromodomain family.

  • Bromodomain Panel: In a selectivity panel of 48 human bromodomains, this compound showed activity only against its intended targets, PCAF and GCN5 [1] [2].
  • Non-Bromodomain Off-Targets: In a panel of 130 other targets (GPCRs, etc.), this compound showed binding only to opioid receptors (mu, OPRL1, kappa) and the 5-HT transporter [2].
Cellular Target Engagement

The probe's ability to engage its target in a live-cell environment was confirmed using the NanoBRET assay [1] [2].

  • Assay Principle: Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-tagged histone H3.3 in HEK293 cells.
  • Result: IC50 values ranged from 220 nM (using a truncated bromodomain) to 1.2 µM (using full-length PCAF protein) [2].

Experimental Protocol Overview

For key experiments cited, here are the summarized methodological details.

NanoBRET Target Engagement Assay [2]

This protocol assesses cellular permeability and target binding.

  • Cell Line: HEK293 cells.
  • Transfection: Cells are transfected with plasmids for NanoLuc-tagged PCAF (full-length or bromodomain construct) and Halo-tagged histone H3.3.
  • Compound Treatment: Cells are treated with a titration of this compound.
  • BRET Measurement: The NanoBRET signal is measured after adding the HaloTag substrate. A decrease in signal indicates displacement of the PCAF bromodomain from histones by this compound.
  • Data Analysis: IC50 values are calculated from the concentration-response curve.
BROMOscan Selectivity Assay [1]

This standardized assay evaluates binding affinity and selectivity across a wide panel of bromodomains.

  • Principle: A competition binding assay where this compound competes with a immobilized pan-bromodomain ligand for binding to various bromodomain proteins.
  • Procedure: The target bromodomains are incubated with this compound and the tracer compound.
  • Detection: Binding is quantified, and data is reported as a dissociation constant (KD).

Logical Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound based on the experimental data.

architecture L_Moses This compound PCAF_GCN5 PCAF/GCN5 Bromodomain L_Moses->PCAF_GCN5 Binds and Inhibits Histone_Binding Histone Binding Disrupted PCAF_GCN5->Histone_Binding Leads to Transcriptional_Change Reversal of Transcriptional Changes Histone_Binding->Transcriptional_Change Resulting in Neuroprotection Inhibition of Neuronal Cell Death Transcriptional_Change->Neuroprotection e.g., against Tunicamycin

Key Considerations for Use

  • Use the Appropriate Control: The D-Moses enantiomer is recommended as a negative control to help confirm that observed cellular phenotypes are due to specific target engagement [1] [2].
  • Cellular Potency Awareness: Be mindful that the effective cellular concentration may be in the low micromolar range for some full-length protein contexts [1].
  • Target Distinction: this compound inhibits both PCAF and GCN5 bromodomains, making it difficult to distinguish the specific role of each protein in a biological process [1].

The consensus from the Chemical Probes Portal is that This compound is a validated and useful chemical probe [1]. However, for new studies requiring the highest confidence in cellular target engagement, the alternative probe GSK4027 may be a more robust choice [1].

References

The Experimental Workflow: How CRISPR-Cas9 Discovered a Target for L-Moses

Author: Smolecule Technical Support Team. Date: February 2026

The research connecting these two technologies was a loss-of-function genetic screen using CRISPR-Cas9 to find genes that protect neurons from death induced by endoplasmic reticulum (ER) stress [1]. The workflow below illustrates this multi-stage process.

Experimental Data and Protocols for L-Moses

The following details and data are derived from the study that used CRISPR-Cas9 for discovery and subsequently validated the therapeutic potential of this compound [1].

Key Experimental Findings

The table below summarizes the quantitative results from the study that validated this compound.

Assay/Model Treatment Groups Key Outcome Measurement Result

| Neuronal Viability (Cortical & Dopaminergic neurons) | - Tunicamycin (Tun)

  • Tun + this compound | Cell viability (MTS assay) | this compound significantly attenuated Tun-mediated neuronal cell death [1]. | | ER Stress Marker (CHOP-RFP reporter line) | - Tunicamycin (Tun)
  • Tun + this compound | CHOP (a key pro-apoptotic UPR protein) activation | this compound reduced activation of CHOP, indicating dampened ER stress/UPR response [1]. | | Transcriptional Analysis (Bulk RNA-barcoding seq) | - Tunicamycin (Tun)
  • Tun + this compound | Genome-wide expression changes | this compound partly reversed the transcriptional changes caused by Tunicamycin [1]. |
Detailed Experimental Protocols

Here is a breakdown of the core methodologies used in the this compound validation study [1]:

  • Cell Models: The study used human induced pluripotent stem cell (iPSC)-derived cortical neurons and dopaminergic neurons. These models are relevant for studying neurodegenerative diseases like Alzheimer's and Parkinson's.
  • ER Stress Induction: Endoplasmic reticulum stress was induced using Tunicamycin (100 nM), a glycoprotein synthesis inhibitor that causes misfolded proteins to accumulate.
  • CRISPR-Cas9 Genetic Screen:
    • A clonal iPSC line was engineered to constitutively express the Cas9 nuclease.
    • A custom sgRNA library targeting the "druggable genome" (4,401 genes) was packaged into lentivirus and transduced into the neurons.
    • After a 7-day Tunicamycin treatment, surviving neurons were collected. DNA was sequenced and analyzed using MAGeCK RRA to identify sgRNAs (and thus genes) that were enriched in the surviving population.
  • This compound Treatment: The KAT2B inhibitor This compound was dissolved in water. For experiments, cortical neurons were pre-treated with 12.5-25 µM this compound two days before Tunicamycin exposure.
  • Outcome Measures:
    • Viability: Measured by MTS assay.
    • ER Stress/UPR: Measured by monitoring a CHOP reporter and qPCR.
    • Proteomics: Liquid chromatography and mass spectrometry were used to analyze protein levels and acetylation profiles.

The Signaling Pathway in the Study

The research focused on a specific cellular stress pathway relevant to neurodegenerative diseases. The diagram below illustrates the key components of this pathway and the points of intervention by Tunicamycin and this compound.

misfold Protein Misfolding/ Aggregation er_stress Endoplasmic Reticulum (ER) Stress misfold->er_stress upr Activation of Unfolded Protein Response (UPR) er_stress->upr chop Expression of Pro-apoptotic CHOP upr->chop death Neuronal Cell Death chop->death tun Tunicamycin Induces ER Stress tun->er_stress kat2b KAT2B Activity (Promotes cell death) kat2b->chop lmoses This compound Inhibits KAT2B lmoses->kat2b

Research Context and Alternatives

  • CRISPR-Cas9 Beyond Knockouts: While this study used CRISPR-Cas9 for complete gene knockouts, the technology is highly versatile. It can be used for more subtle gene modulation, such as CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) to block transcription and create reversible gene knockdowns—a function more analogous to RNAi but often with higher specificity [2] [3].
  • Comparing Gene Silencing Tools: For context, RNAi is a traditional method for gene knockdown at the mRNA level. However, it is often compared to CRISPR because it also investigates gene function. A key advantage of CRISPR is its generally higher specificity and fewer off-target effects compared to RNAi [3].

References

L-Moses metabolic stability mouse human comparison

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Stability Data

The table below summarizes the key findings on L-Moses from the search results:

Aspect Finding Source
Metabolic Stability (Mouse) Exhibits metabolic stability in mouse liver microsomes. [1] [2]
Metabolic Stability (Human) Exhibits metabolic stability in human liver microsomes. [1] [2]
Direct Quantitative Comparison Not provided in the available sources.

| Key Quantitative Data | - Ki for PCAF: 47 nM

  • Kd for GCN5: 600 nM
  • Selectivity over BRD4: >4500-fold | [2] |

Experimental Context

The metabolic stability of this compound was established during its development as a chemical probe. The key experiments were conducted as follows:

  • Experimental System: The stability was assessed using in vitro incubations with liver microsomes from both mice and humans [1] [2]. Liver microsomes are a standard experimental system containing cytochrome P450 enzymes and other drug-metabolizing enzymes, commonly used in early drug discovery to predict metabolic clearance.
  • Study Objective: The primary goal of this experiment was to evaluate this compound's suitability as a chemical probe for cellular and in vivo studies. A compound with poor metabolic stability would be rapidly cleared, making it difficult to interpret the results of biological experiments [1].
  • Associated Findings: The probe characterization also confirmed that this compound is cell-permeable and showed no observable cytotoxicity in peripheral blood mononuclear cells (PBMC), further supporting its utility for biological research [1] [2].

The following diagram illustrates the typical experimental workflow for assessing metabolic stability using liver microsomes, which would have been applied to this compound:

Start Start: Test Compound (this compound) Microsomes Incubate with Liver Microsomes Start->Microsomes Cofactor Add Cofactor (e.g., NADPH) Microsomes->Cofactor Incubate Incubate at 37°C Cofactor->Incubate Sample Collect Samples Over Time Incubate->Sample Analyze Analyze Compound Remaining (e.g., LC-MS) Sample->Analyze Result Determine Metabolic Stability Analyze->Result

Interpretation for Researchers

The reported "metabolic stability" of this compound is a qualitative finding. For comprehensive drug development assessment, researchers would typically require quantitative data:

  • Available Information: The existing data confidently supports the use of this compound as a research tool for in vitro and likely for short-term in vivo studies in mice, as it is not rapidly degraded.
  • Information Gap: The lack of specific quantitative measures (e.g., in vitro half-life, intrinsic clearance) means a precise mouse-to-human comparison of metabolic rates cannot be made. This level of data is usually critical for later stages of pre-clinical development.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

360.20624479 Da

Monoisotopic Mass

360.20624479 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Moustakim M, Clark PG, Trulli L, Fuentes de Arriba AL, Ehebauer MT, Chaikuad A, Murphy EJ, Mendez-Johnson J, Daniels D, Hou CD, Lin YH, Walker JR, Hui R, Yang H, Dorrell L, Rogers CM, Monteiro OP, Fedorov O, Huber KV, Knapp S, Heer J, Dixon DJ, Brennan PE. Discovery of a PCAF Bromodomain Chemical Probe. Angew Chem Int Ed Engl. 2017 Jan 16;56(3):827-831. doi: 10.1002/anie.201610816. Epub 2016 Dec 14. PubMed PMID: 27966810; PubMed Central PMCID: PMC5412877.

Explore Compound Types